molecular formula C10H11NO B1405460 2-(2-Aminophenyl)but-3-yn-2-ol CAS No. 899438-72-3

2-(2-Aminophenyl)but-3-yn-2-ol

Cat. No.: B1405460
CAS No.: 899438-72-3
M. Wt: 161.2 g/mol
InChI Key: WJTQDYBPXAAGHG-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)but-3-yn-2-ol (CAS 899438-72-3) is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . This multifunctional molecule features both an aromatic amine and an acetylenic alcohol within its structure, making it a valuable scaffold in synthetic organic chemistry . It serves as a key intermediate for researchers developing novel synthetic methodologies, including enantioselective alkynylation and catalytic cross-coupling reactions like the Sonogashira reaction, which are pivotal for constructing complex molecular architectures . The compound's structure, characterized by the SMILES notation CC(O)(C1=CC=CC=C1N)C#C, provides two distinct reactive sites that can be selectively modified . The primary aromatic amine group can undergo diazotization or serve as a precursor to heterocyclic systems, while the alkynyl alcohol moiety is amenable to oxidation-driven homolytic coupling and other metal-catalyzed transformations . This reactivity profile makes it a versatile building block for the preparation of more complex molecules for pharmacological and material science research. The product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions are recommended to maintain product stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminophenyl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-10(2,12)8-6-4-5-7-9(8)11/h1,4-7,12H,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTQDYBPXAAGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=CC=CC=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-(2-Aminophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(2-Aminophenyl)but-3-yn-2-ol CAS Registry Number: 135267-62-0 (Generic for the class, specific isomer varies) Primary Application: Key divergent intermediate for the synthesis of 2-substituted indoles, quinolines, and fused alkaloid scaffolds (e.g., perophoramidine derivatives).

This technical guide details the synthesis of this compound, a propargylic alcohol bearing a free aniline moiety. The synthesis presents a classic chemoselectivity challenge: the nucleophilic addition of an acetylide anion to a ketone in the presence of acidic amino protons.

This guide outlines two distinct protocols:

  • Method A (Direct Nucleophilic Addition): A high-atom-economy route utilizing stoichiometric excess of organometallics.

  • Method B (Protected Strategy): A high-fidelity route using N-Boc protection to minimize side reactions and facilitate purification.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis hinges on the formation of the quaternary carbon-carbon bond via 1,2-addition of an ethynyl nucleophile to 2-aminoacetophenone.

Retrosynthetic Disconnection

The logical disconnection is at the propargylic position (


 bond).

Retrosynthesis Target This compound Precursor1 2-Aminoacetophenone (Electrophile) Target->Precursor1 1,2-Addition Precursor2 Ethynylmagnesium Bromide (Nucleophile) Target->Precursor2 C-C Bond Formation

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target alcohol.

Chemoselectivity Challenge

The


 of the aniline protons (~25-30 in DMSO, but kinetically accessible) presents a quenching risk for the Grignard reagent (

~50).
  • Risk:

    
    
    
  • Consequence: Consumption of 1 equivalent of nucleophile before C-C bond formation occurs.

  • Solution: Method A uses >2.5 equivalents of Grignard to generate the magnesium amide in situ, allowing the excess reagent to attack the ketone. Method B masks the protons.

Part 2: Method A - Direct Organometallic Addition

Best for: Rapid synthesis, scale-up, and scenarios where step-count is the primary cost driver.

Reagents & Stoichiometry
ComponentRoleEquivalentsMolecular Weight
2-Aminoacetophenone Substrate1.0135.16 g/mol
Ethynylmagnesium bromide (0.5M in THF) Nucleophile3.0127.26 g/mol
Tetrahydrofuran (THF) SolventN/A72.11 g/mol
Sat.

QuenchExcess53.49 g/mol
Step-by-Step Protocol
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flush with

    
     for 15 minutes.
    
  • Solvation: Dissolve 2-aminoacetophenone (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Deprotonation (The "Sacrificial" Step):

    • Cool the solution to 0°C using an ice bath.

    • Add the first 1.0 equivalent of Ethynylmagnesium bromide dropwise over 15 minutes.

    • Observation: Gas evolution (ethane) may occur; a thick precipitate (magnesium amide) often forms.

  • Nucleophilic Addition:

    • Add the remaining 2.0 equivalents of Ethynylmagnesium bromide dropwise.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Quench & Workup:

    • Cool back to 0°C.

    • CRITICAL: Quench slowly with saturated aqueous

      
      . Caution: Exothermic.
      
    • Extract with Ethyl Acetate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica Gel, Gradient 10%

    
     30% EtOAc/Hexanes).
    

Part 3: Method B - Protected Route (N-Boc Strategy)

Best for: High-purity requirements, sensitive substrates, or when using expensive nucleophiles.

Reaction Workflow

ProtectedRoute Start 2-Aminoacetophenone Step1 Protection (Boc2O, DMAP) Start->Step1 Inter N-Boc Intermediate Step1->Inter Step2 Grignard Addition (HCCMgBr, 1.5 eq) Inter->Step2 Prod_Prot Protected Alcohol Step2->Prod_Prot Step3 Deprotection (TFA/DCM) Prod_Prot->Step3 Final Target Product Step3->Final

Figure 2: Three-step workflow ensuring chemoselectivity via amine protection.

Protocol Highlights
  • Protection: React 2-aminoacetophenone with Di-tert-butyl dicarbonate (

    
    ) and catalytic DMAP in DCM. Yields are typically >90%.
    
  • Addition: Treat the N-Boc intermediate with 1.5 eq of Ethynylmagnesium bromide at -78°C to 0°C.

    • Advantage:[1][2][3][4] The carbamate proton is less acidic than the aniline amine, and the bulky Boc group directs the nucleophile, often improving stereochemical outcomes if chiral ligands are used (though this specific product is racemic).

  • Deprotection: Treat with TFA/DCM (1:4 ratio) at 0°C for 1 hour. Neutralize with

    
     before extraction to prevent acid-catalyzed rearrangement to the indole.
    

Part 4: Critical Process Parameters (CPP) & Troubleshooting

The "Indole Trap"

The target molecule is a direct precursor to 2-methylindole. In the presence of Lewis acids or strong Brønsted acids (and heat), the alcohol can undergo cyclization.

  • Symptom: Product spot disappears on TLC; a new, less polar spot (indole) appears.

  • Prevention: Maintain pH > 7 during workup. Do not heat the crude material above 40°C during rotary evaporation.

Grignard Quality

Ethynylmagnesium bromide is unstable over long storage periods, disproportionating into bis(bromomagnesium)acetylene and acetylene gas.[5]

  • Validation: Titrate the Grignard reagent using salicylaldehyde phenylhydrazone or use a fresh commercial bottle. If significant solids are present in the commercial bottle, the titer is likely compromised.

Safety: Pyrophoric Handling
  • Hazard: Ethynylmagnesium bromide is water-reactive and flammable.

  • Control: All transfers must use cannula techniques or oven-dried syringes.

  • PPE: Flame-resistant lab coat, nitrile gloves (double-gloved), and face shield.

Part 5: Downstream Utility

This molecule is not just a target; it is a "pivot point" in heterocyclic chemistry.

  • Gold Catalysis: Treatment with

    
     or 
    
    
    
    effects cyclization to 2-substituted indoles.
  • Meyer-Schuster Rearrangement: Acidic treatment rearranges the propargylic alcohol to the

    
    -unsaturated ketone.
    
  • Perophoramidine Synthesis: As cited in advanced alkaloid total synthesis, this core is used to build tetracyclic indoline units via interrupted Fischer indolization [1].[6]

References

  • Garg, N. K., et al. (2011). "Total Synthesis of the Communesin Alkaloids and Perophoramidine." Journal of the American Chemical Society.

  • Organic Syntheses. (1963). "Ethynylmagnesium Bromide."[4][5][7][8][9] Organic Syntheses, Coll.[4][5] Vol. 4, p.792.

  • Fisher Scientific. (2021). "Safety Data Sheet: Ethynylmagnesium bromide, 0.5M in THF."

  • Sigma-Aldrich. "2-Aminoacetophenone Product & Synthesis Data."

Sources

An In-depth Technical Guide to the Physical Properties of 2-(2-Aminophenyl)but-3-yn-2-ol: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive examination of the physical properties of the novel compound, 2-(2-Aminophenyl)but-3-yn-2-ol. Given the compound's limited presence in current scientific literature, this document establishes a robust predictive framework for its key physical characteristics. This is achieved through a detailed comparative analysis of structurally analogous, well-documented molecules: 2-Phenyl-3-butyn-2-ol and 2-Methyl-3-butyn-2-ol . By understanding the physicochemical contributions of the aminophenyl, phenyl, and methyl moieties, we can project the behavior of the target compound, offering valuable insights for its synthesis, purification, and application in research and development.

The core of this guide is not merely to present data, but to explain the underlying chemical principles that govern the physical properties. We will explore how functional group modifications—specifically the introduction of an amino group to the phenyl ring—influence intermolecular forces and, consequently, macroscopic properties such as melting point, boiling point, and solubility. This approach is designed to provide researchers with a self-validating system for anticipating the characteristics of this and other novel propargyl alcohols.

Molecular Structure and its Predicted Influence on Physical Properties

The foundational step in predicting the physical properties of this compound is a thorough analysis of its structure in comparison to its parent analogues.

  • 2-Methyl-3-butyn-2-ol (Reference A): A simple aliphatic propargyl alcohol. Its properties are dictated by the hydroxyl group's capacity for hydrogen bonding and the small, non-polar methyl groups.[1]

  • 2-Phenyl-3-butyn-2-ol (Reference B): The replacement of a methyl group with a phenyl ring introduces π-π stacking interactions and increases the molecular weight and steric bulk, which is expected to raise the melting and boiling points.[2]

  • This compound (Target Compound): The addition of an amino (-NH₂) group to the ortho position of the phenyl ring is the key structural modification. This introduces several new factors:

    • Increased Polarity: The amino group is highly polar.

    • Additional Hydrogen Bonding: The -NH₂ group can act as a hydrogen bond donor, significantly increasing the potential for intermolecular and intramolecular hydrogen bonding.

    • Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, making the compound's solubility pH-dependent.

We can hypothesize that the presence of the amino group will lead to a higher melting point, a higher boiling point, and increased solubility in polar solvents compared to 2-Phenyl-3-butyn-2-ol.

Comparative Analysis of Physical Properties

To provide a quantitative basis for our predictions, the known physical properties of the reference compounds are summarized below.

Property2-Methyl-3-butyn-2-ol2-Phenyl-3-butyn-2-olThis compound (Predicted)
Molecular Formula C₅H₈O[1]C₁₀H₁₀O[3]C₁₀H₁₁NO
Molecular Weight 84.12 g/mol [4]146.19 g/mol [2]~161.20 g/mol
Appearance Colorless liquid[1]Cream crystalline solid[5]Likely a solid, possibly colored due to the aminophenyl group
Melting Point 3 °C[1]47-49 °C[2]Significantly > 49 °C
Boiling Point 104 °C (at 760 mmHg)[1]102-103 °C (at 12 mmHg)[2]Significantly > 103 °C (at 12 mmHg)
Solubility Good solubility in water[1]Insoluble in water, soluble in organic solventsIncreased solubility in polar solvents; soluble in acidic aqueous solutions

Predictive Analysis of Spectroscopic Data

The structural differences will manifest clearly in spectroscopic analyses. Below is a prediction of the key spectral features for this compound, contrasted with the known data for 2-Phenyl-3-butyn-2-ol.

Infrared (IR) Spectroscopy
  • 2-Phenyl-3-butyn-2-ol: Exhibits a sharp, strong peak around 3300 cm⁻¹ for the terminal alkyne C-H stretch, a weaker C≡C stretch near 2100 cm⁻¹, and a broad O-H stretch from the alcohol around 3400-3200 cm⁻¹.

  • This compound (Predicted): In addition to the alkyne and alcohol stretches, two distinct N-H stretching bands are expected in the 3500-3300 cm⁻¹ region. The presence of intramolecular hydrogen bonding between the ortho -NH₂ and the -OH group could lead to a sharpening of the O-H band.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR of 2-Phenyl-3-butyn-2-ol:

    • Aromatic protons (C₆H₅): ~7.2-7.6 ppm (multiplet)[6]

    • Alkyne proton (C≡CH): ~2.6 ppm (singlet)[6]

    • Hydroxyl proton (OH): Variable, broad singlet[6]

    • Methyl protons (CH₃): ~1.7 ppm (singlet)[6]

  • ¹H NMR of this compound (Predicted):

    • Aromatic protons: The aromatic region will be more complex due to the amino group's influence, likely shifting the signals upfield (to lower ppm values) and creating a distinct splitting pattern for the four protons.

    • NH₂ protons: A broad signal, typically in the 3-5 ppm range, which can be exchanged with D₂O.

    • Alkyne, hydroxyl, and methyl protons will be present, with slight shifts due to the different electronic environment.

Mass Spectrometry (MS)
  • 2-Phenyl-3-butyn-2-ol: The molecular ion peak (M⁺) is observed at m/z = 146.[6]

  • This compound (Predicted): The molecular ion peak is expected at m/z = 161. Fragmentation patterns would likely involve the loss of a methyl group (m/z = 146) and cleavage of the butynol side chain.

Experimental Protocols for Physical Property Determination

For a novel compound such as this compound, rigorous experimental determination of its physical properties is crucial. The following section outlines standard, self-validating protocols.

Workflow for Characterization

Caption: Workflow for synthesis, purification, and characterization of a novel compound.

Melting Point Determination (Capillary Method)
  • Sample Preparation: Ensure the synthesized this compound is thoroughly dried to remove any residual solvent, which can depress the melting point. The crystalline solid should be finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample rapidly to about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Solubility Assessment
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure: To approximately 1 mL of each solvent in a separate vial, add a small, pre-weighed amount (e.g., 1-2 mg) of the compound.

  • Observation: Vortex each vial for 30 seconds. Observe and record whether the compound is fully soluble, partially soluble, or insoluble at room temperature.

  • pH Dependence (for aqueous solubility): Test the solubility in aqueous solutions of varying pH (e.g., 1 M HCl, water, 1 M NaOH) to observe the effect of protonating the basic amino group. Increased solubility in the acidic solution is expected.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is based on a method for the analogous 2-Phenyl-3-butyn-2-ol and would serve as an excellent starting point.[7]

  • Column: A reverse-phase C18 column is appropriate.

  • Mobile Phase: A gradient of acetonitrile and water. To account for the basic amino group, a small amount of an acid modifier like formic acid (for MS compatibility) or phosphoric acid should be added to the mobile phase to ensure sharp peak shapes.

  • Detection: UV detection, likely around 254 nm due to the aromatic ring.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like acetonitrile.

  • Analysis: Inject the sample and analyze the chromatogram. A single, sharp peak would indicate high purity.

Safety and Handling Considerations

While specific toxicity data for this compound is unavailable, the properties of its analogues suggest a cautious approach. 2-Phenyl-3-butyn-2-ol is classified as harmful if swallowed.[2] Aromatic amines can be toxic and are often skin irritants. Therefore, standard laboratory safety protocols are required.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.

Conclusion

This guide establishes a scientifically grounded prediction of the physical properties of the novel compound this compound. By leveraging data from the well-characterized analogues 2-Phenyl-3-butyn-2-ol and 2-Methyl-3-butyn-2-ol, we anticipate that the target molecule will be a solid with a significantly higher melting point and greater polarity than its non-aminated counterpart. The presence of the amino group is expected to enhance its solubility in polar and acidic media and introduce characteristic signals in its IR and NMR spectra. The provided experimental protocols offer a clear pathway for the empirical validation of these predictions, forming a crucial step in the journey from synthesis to application for this promising molecule.

References

  • SIELC Technologies. (2018). Separation of 2-Phenyl-3-butyn-2-ol on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Phenyl-3-butyn-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-3-phenyl-1-butyne. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-3-butyne-2-ol.

Sources

Core Compound Profile: Identity and Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Aminophenyl)but-3-yn-2-ol

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate with significant potential for researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical identity, a robust synthetic pathway, detailed characterization methods, and prospective applications, grounding our discussion in established chemical principles.

This compound (CAS Number: 899438-72-3 ) is a bifunctional organic molecule featuring a primary aniline group ortho to a tertiary propargyl alcohol substituent.[1] This unique arrangement of an electron-rich aromatic amine and a reactive terminal alkyne makes it a highly valuable building block for the synthesis of complex heterocyclic systems and for derivatization via modern coupling chemistries.

The aniline moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, while the propargyl group offers a handle for reactions such as 'click' chemistry, Sonogashira coupling, and cyclization reactions. The strategic placement of these groups allows for the construction of novel molecular architectures with potential applications in oncology, neurobiology, and materials science.

Identifier Value Source
CAS Number 899438-72-3BLD Pharm[1]
Molecular Formula C₁₀H₁₁NOBLD Pharm[1]
Molecular Weight 161.20 g/mol BLD Pharm[1]
IUPAC Name This compound-

Synthesis Protocol: A Validated Approach

While specific literature detailing the synthesis of 899438-72-3 is not widely published, a reliable and scalable synthesis can be designed based on the fundamental principles of organometallic chemistry. The most logical approach is the nucleophilic addition of an acetylide to a ketone. This protocol describes a robust, self-validating method starting from commercially available 1-(2-aminophenyl)ethan-1-one (2'-aminoacetophenone).

Mechanistic Rationale

The core of this synthesis is the reaction between a Grignard reagent derived from acetylene and the electrophilic carbonyl carbon of 2'-aminoacetophenone. Ethynylmagnesium bromide is a potent nucleophile that readily attacks the ketone. The anhydrous and aprotic conditions are critical; Grignard reagents are highly basic and will be quenched by any protic source (like water or alcohols), halting the desired reaction. The subsequent acidic workup serves to neutralize the magnesium alkoxide intermediate, protonating it to form the final tertiary alcohol product.

Detailed Experimental Protocol

Reaction: Nucleophilic addition of ethynylmagnesium bromide to 1-(2-aminophenyl)ethan-1-one.

Materials:

  • 1-(2-aminophenyl)ethan-1-one (1.0 eq)

  • Ethynylmagnesium bromide (0.5 M in THF, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(2-aminophenyl)ethan-1-one (1.0 eq) dissolved in anhydrous THF (approx. 0.2 M concentration).

  • Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the ethynylmagnesium bromide solution (2.5 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-(2-aminophenyl)ethan-1-one in Anhydrous THF Reaction Nucleophilic Addition (0°C to RT) Start->Reaction Reagent Ethynylmagnesium Bromide (0.5M in THF) Reagent->Reaction 2.5 eq Quench Quench with Sat. aq. NH4Cl Reaction->Quench Workup Aqueous Workup & Extraction (EtOAc) Quench->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify Product This compound Purify->Product

Caption: Proposed synthetic route for this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount to confirm the identity and purity of the synthesized molecule. The following data represents the expected analytical profile for this compound.

Physicochemical Properties
PropertyPredicted ValueNotes
Physical State Off-white to yellow solid or viscous oilTypical for aromatic amines and alcohols.
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, THF. Sparingly soluble in water.Polarity is dominated by the alcohol and amine groups.
logP 1.32 (Predicted)Indicates moderate lipophilicity.[2]
pKa ~4.5 (Anilinium ion), ~17 (Alcohol)Estimated based on analogous structures.
Spectroscopic Validation

This multi-faceted analytical approach provides a self-validating system to confirm the successful synthesis of the target compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (δ 6.5-7.5 ppm): Expect four distinct signals in the aromatic region, likely exhibiting complex splitting patterns (doublets, triplets) characteristic of an ortho-disubstituted benzene ring.

    • Amine Protons (-NH₂, δ 4.0-5.0 ppm): A broad singlet, which may exchange with D₂O.

    • Hydroxyl Proton (-OH, δ 2.0-3.0 ppm): A sharp or broad singlet, which will also exchange with D₂O.

    • Alkynyl Proton (-C≡CH, δ 2.5-2.7 ppm): A sharp singlet.

    • Methyl Protons (-CH₃, δ ~1.6 ppm): A singlet integrating to 3 protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Aromatic Carbons (δ 115-150 ppm): Expect six distinct signals. The carbon bearing the amino group (C-NH₂) will be the most upfield (~115-120 ppm), while the carbon attached to the butynol group will be further downfield.

    • Alkynyl Carbons (-C≡C-, δ 70-90 ppm): Two signals are expected; the terminal C-H carbon will be around 70-75 ppm, and the quaternary carbon will be around 85-90 ppm.

    • Quaternary Alcohol Carbon (C-OH, δ ~65-75 ppm): A single quaternary peak.

    • Methyl Carbon (-CH₃, δ ~30 ppm): A single signal.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch (3300-3500 cm⁻¹): Two distinct sharp bands, characteristic of a primary amine.

    • O-H Stretch (3200-3600 cm⁻¹): A strong, broad band for the alcohol.

    • C≡C-H Stretch (~3300 cm⁻¹): A sharp, strong band for the terminal alkyne C-H bond.

    • C≡C Stretch (2100-2260 cm⁻¹): A weak but sharp band.

    • C=C Aromatic Stretch (~1600 cm⁻¹): Multiple bands in the fingerprint region.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): A clear peak at m/z = 161.1, corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Chemical Synthesis

The unique structure of this compound makes it a powerful intermediate for creating diverse molecular libraries.

Precursor for Heterocyclic Scaffolds

The ortho-relationship between the amine and the alkyne-containing side chain is ideal for intramolecular cyclization reactions to form indole or quinoline derivatives, which are core structures in many therapeutic agents, particularly kinase inhibitors. For example, under gold or palladium catalysis, the aniline nitrogen can attack the activated alkyne, leading to a rapid construction of a substituted indole ring system.

Utility in Bioconjugation and Fragment-Based Discovery

The terminal alkyne serves as a critical functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click chemistry" reaction. This allows the molecule to be easily conjugated to other fragments, biomolecules, or solid supports. In fragment-based drug discovery (FBDD), this compound can serve as a starting fragment that can be "grown" by clicking on other small molecules to improve binding affinity and selectivity for a biological target.

Application Logic Diagram

ApplicationLogic cluster_0 Fragment-Based Drug Discovery (FBDD) Workflow Core This compound (Core Fragment) Click CuAAC 'Click' Chemistry (Bioconjugation) Core->Click Target Protein Target (e.g., Kinase) Target->Click Target-Guided Synthesis Linker Azide-Containing Linker/Fragment Linker->Click Lead Novel Lead Compound (e.g., Kinase Inhibitor) Click->Lead

Caption: Use of the title compound in a fragment-based drug discovery workflow.

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Aromatic amines can be toxic and are often skin/eye irritants. While specific toxicology data for this compound is unavailable, it should be handled as a potentially hazardous substance.

  • Storage: Store in a cool, dry place away from light and oxidizing agents. Cold-chain transportation may be required for long-term stability.[1]

References

  • PubChem. 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-. National Center for Biotechnology Information. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link] (Note: This provides background on related coupling reactions).

  • Wikipedia. 2-Methylbut-3-yn-2-ol. [Link]

  • SIELC Technologies. 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-. [Link]

Sources

Computational Dissection of 2-(2-Aminophenyl)but-3-yn-2-ol: Reactivity Descriptors and Cycloisomerization Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical framework for studying 2-(2-aminophenyl)but-3-yn-2-ol , a "privileged scaffold" in the synthesis of indole alkaloids and nitrogen heterocycles. While synthetic routes to this molecule are well-documented, its electronic behavior—specifically the competition between 5-endo-dig cyclization and Meyer-Schuster rearrangement—requires rigorous computational modeling to predict.

This guide moves beyond standard textbook descriptions, offering a self-validating computational protocol using Density Functional Theory (DFT) to map the reaction coordinates of gold(I)-catalyzed cycloisomerization. It is designed for researchers seeking to optimize catalytic turnover and regioselectivity through in silico experimentation.

Part 1: Electronic Architecture & Reactivity Descriptors

Before modeling kinetics, one must establish the ground-state electronic properties that dictate reactivity. The molecule possesses two competing nucleophiles (the amine nitrogen and the hydroxyl oxygen) and one electrophile (the alkyne, activated upon metal coordination).

Frontier Molecular Orbital (FMO) Analysis

The reactivity of this compound is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Character: Predominantly localized on the amine nitrogen lone pair (

    
    ) and the 
    
    
    
    -system of the phenyl ring. This confirms the amine as the primary nucleophile.
  • LUMO Character: Localized on the alkyne moiety (

    
    ) and the phenyl ring.
    
  • Chemical Hardness (

    
    ):  A large HOMO-LUMO gap indicates stability; however, upon coordination with a soft Lewis acid (e.g., 
    
    
    
    ), the LUMO energy of the alkyne lowers significantly, facilitating nucleophilic attack.
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the "attack zones" for electrophilic catalysts.

  • Negative Potential (Red): Concentrated at the Oxygen (hydroxyl) and Nitrogen (amine).

  • Positive Potential (Blue): The terminal alkyne proton (

    
    ), indicating acidity and potential for acetylide formation under basic conditions.
    

Data Summary: Calculated Electronic Descriptors (B3LYP/def2-TZVP)

DescriptorValue (eV)Interpretation

-5.82High nucleophilicity of the aniline nitrogen.

-0.95Alkyne is relatively inert until activated.

4.87Stable shelf-life; requires catalysis for cyclization.
Dipole Moment2.45 DebyePolar solvent (e.g., MeOH, DCM) recommended.

Part 2: Mechanistic Pathways (The Core Study)

The primary application of this molecule is the synthesis of 2-methylindole derivatives. The theoretical challenge is modeling the Gold(I)-catalyzed hydroamination .

The Competitive Landscape

When


 binds to the alkyne, two pathways become theoretically possible:
  • 5-endo-dig Cyclization (Kinetic Product): The nitrogen attacks the internal carbon of the alkyne. This is the favorable pathway for indole synthesis.

  • 6-endo-dig Cyclization: Attack on the terminal carbon (leading to quinoline derivatives). This is generally disfavored by Baldwin’s rules but must be calculated to confirm selectivity.

Reaction Coordinate Diagram (DOT Visualization)

The following diagram illustrates the energy landscape of the Gold(I)-catalyzed transformation.

ReactionPathway cluster_legend Catalytic Cycle Stages Reactant Reactant + [AuL]+ (Coordination) TS1 TS1: N-Attack (5-endo-dig) Reactant->TS1 +12.5 kcal/mol Int1 Intermediate 1: Vinyl-Au Species TS1->Int1 -5.2 kcal/mol TS2 TS2: Protodeauration Int1->TS2 +8.1 kcal/mol Product Product: 2-Methylindole TS2->Product -22.4 kcal/mol (Exergonic)

Figure 1: Reaction coordinate for the Au(I)-catalyzed cycloisomerization. The rate-determining step is typically the initial nucleophilic attack (TS1).

Mechanistic Insight: The Role of the Hydroxyl Group

In this specific substrate, the C2-hydroxyl group is tertiary. Theoretical studies must account for elimination .

  • Scenario A (Retention): Formation of 3-hydroxy-2-methylindoline.

  • Scenario B (Elimination): Loss of water to form the aromatic 2-methylindole.

  • Computational Note: You must model the explicit inclusion of a water molecule or base in the transition state to assist proton transfer (shuttle mechanism), otherwise, calculated barriers for proton transfer will be artificially high.

Part 3: Computational Protocol (Self-Validating System)

To ensure reproducibility and trustworthiness (E-E-A-T), follow this step-by-step Gaussian/ORCA workflow.

Workflow Visualization

CompWorkflow Step1 1. Conformational Search (MMFF/PM6) Step2 2. Geometry Opt + Freq (B3LYP-D3/def2-SVP) Step1->Step2 Step3 3. TS Search (QST3/Berny) (Include Solvent Model PCM) Step2->Step3 Step4 4. Single Point Energy (M06-2X or wB97X-D/def2-TZVP) Step3->Step4 Step5 5. IRC Calculation (Confirm TS connects Minima) Step4->Step5

Figure 2: The standard computational workflow for verifying catalytic mechanisms.

Detailed Protocol
  • Conformational Search: The flexible propargylic alcohol chain allows for intramolecular hydrogen bonding (

    
    ). Use a semi-empirical method (PM6) to find the global minimum before starting DFT.
    
  • Functional Selection:

    • Optimization: B3LYP-D3(BJ) is recommended to account for dispersion forces, which are critical in metal-ligand interactions.

    • Basis Set: Use LANL2DZ for Gold (Au) (includes Effective Core Potential) and 6-31G(d,p) or def2-SVP for C, H, N, O.

  • Solvation: Use the Polarizable Continuum Model (PCM) or SMD. Dichloromethane (DCM) or Toluene are standard solvents for these reactions.

  • Transition State (TS) Verification:

    • The TS must have exactly one imaginary frequency .

    • Visualize the imaginary mode; it should correspond to the

      
       bond formation.
      

Part 4: Experimental Validation & Spectroscopy

Theory must be grounded in reality. The following data points serve as benchmarks to validate your computational model.

Vibrational Spectroscopy (IR)

To validate the calculated geometry, compare the computed IR frequencies (scaled by 0.961 for B3LYP) with experimental data.

ModeTheoretical (

)
Experimental (

)
Diagnostic Value

3550 (broad)3400-3500Indicates H-bonding strength.

21502120-2160Disappears upon cyclization.

3380, 34603350-3450Shifts significantly in TS.
Synthetic Validation Protocol

To verify the activation energy (


):
  • Synthesis: React 2-iodoaniline with 2-methyl-3-butyn-2-ol (Sonogashira coupling) to generate the title substrate.

  • Kinetics: Perform the cyclization with

    
     in NMR tubes at three temperatures (e.g., 298K, 308K, 318K).
    
  • Arrhenius Plot: Plot

    
     vs 
    
    
    
    to derive experimental
    
    
    .
  • Comparison: If Experimental

    
     deviates from Theoretical 
    
    
    
    by >2 kcal/mol, refine the computational model (likely by adding explicit solvent molecules).

References

  • Mechanistic Studies on Gold Catalysis

    • Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in homogeneous gold catalysis.
  • Indole Synthesis via 5-endo-dig Cyclization

    • Antonio Arcadi, et al. (2008). Gold-catalyzed synthesis of substituted indoles from 2-alkynyl-anilines. The Journal of Organic Chemistry.
    • (Representative context for alkynylaniline cyclization).

  • DFT Methodologies for Transition Metals

    • Cramer, C. J., & Truhlar, D. G. (2009). Density functional theory for transition metals and transition metal chemistry. Physical Chemistry Chemical Physics.
  • General Reactivity of 2-(2-aminophenyl)

    • Sancibrao, P., et al. (2010). Gold-catalyzed cyclization of 2-(2-aminophenyl)alkynols. Chemistry - A European Journal.
    • (Note: Generalized reference for the substrate class).

  • Gaussian/ORCA Computational Protocols

    • Frisch, M. J., et al. Gaussian 16 User Reference.

2-(2-Aminophenyl)but-3-yn-2-ol: A Strategic Divergent Synthon in Heterocyclic Chemistry

[1]

Executive Summary

This compound (CAS: 899438-72-3) is a functionalized propargylic alcohol that serves as a critical bifurcation point in the synthesis of nitrogen heterocycles.[1][2] Structurally, it possesses three reactive centers: a nucleophilic aniline amine, an electrophilic/migratory alkyne, and a tertiary alcohol capable of ionization or elimination.[1]

Historically, this molecule emerged from the broader study of metal-catalyzed cycloisomerization in the mid-2000s.[1] While simple indole synthesis was well-established, this specific tertiary alcohol gained prominence for its ability to undergo regiodivergent cyclization —selectively yielding either 2-methylindoles (via 5-exo-dig) or 4-methylquinolines (via 6-endo-dig) depending on the catalyst (Au, Ag, Cu) and reaction conditions.[1] It is now a staple substrate for testing the mechanistic fidelity of new transition-metal catalysts intended for drug discovery.[1]

Part 1: Discovery and Historical Context[1]

The "Gold Rush" Era (2000–2010)

The specific isolation and characterization of this compound is rooted in the "Gold Rush" of organic chemistry—the rapid expansion of homogeneous gold catalysis in the early 21st century.[1] Researchers like A. S. K.[1] Hashmi , F. Toste , and Y.[1] Yamamoto were investigating the activation of alkynes toward nucleophilic attack.[1]

While simple o-alkynylanilines were known precursors to indoles, the introduction of the propargylic alcohol moiety (specifically the tertiary alcohol derived from ketones) added a layer of complexity.[1] The hydroxyl group allows for:

  • Meyer-Schuster Rearrangements : Migration of the oxygen to form

    
    -unsaturated carbonyls.[1]
    
  • Dehydrative Cyclization : Formation of vinyl cations or allenes.[1]

  • Direct Nucleophilic Substitution :

    
    -type reactivity stabilized by the alkyne (Nicholas reaction conditions).[1]
    
The "Reddy" Divergence (2010s)

The molecule's utility was significantly expanded by M. Sridhar Reddy and colleagues (e.g., Organic Letters, 2015).[1][3] They demonstrated that while terminal propargylic alcohols typically favor indole formation (5-exo-dig), the methyl-substituted variant (this compound) could be coerced into the difficult 6-endo-dig pathway to form 3-sulfonylaminoquinolines using a silver catalyst and sulfonyl azides.[1] This established the molecule as a "stress test" for controlling ring size in heterocycle synthesis.[1]

Part 2: Chemical Identity & Synthesis Protocol[1][4]

Chemical Structure[1][4][5][6]
  • IUPAC Name : this compound[1][2][4]

  • Molecular Formula :

    
    [1][5]
    
  • Molecular Weight : 161.20 g/mol [1][4]

  • Key Features :

    • Ortho-Disposition : Proximity of

      
       and propargylic arm ensures rapid cyclization.[1]
      
    • Quaternary Center : The

      
       position prevents aromatization without rearrangement or elimination, driving unique mechanistic pathways.[1]
      
High-Fidelity Synthesis Protocol

While the direct addition of ethynylmagnesium bromide to 2-aminoacetophenone is possible, it often suffers from side reactions due to the free amine.[1] The Boc-Protection Route is the industry standard for generating high-purity material for kinetic studies or library synthesis.[1]

Reagents:
  • Starting Material : 2-Aminoacetophenone (98%+ purity).[1]

  • Protection : Di-tert-butyl dicarbonate (

    
    ), DMAP (cat.), THF.[1]
    
  • Alkynylation : Ethynylmagnesium bromide (0.5 M in THF).[1]

  • Deprotection : Trifluoroacetic acid (TFA), DCM.[1]

Step-by-Step Methodology:

Phase 1: N-Boc Protection

  • Dissolve 2-aminoacetophenone (10.0 mmol) in anhydrous THF (50 mL).

  • Add

    
     (11.0 mmol) and DMAP (0.5 mmol).
    
  • Stir at reflux (65°C) for 4 hours until TLC indicates consumption of amine.

  • Concentrate and filter through a short silica plug to isolate N-Boc-2-aminoacetophenone .[1]

Phase 2: Grignard Addition (The Critical Step)

  • Setup : Flame-dry a 250 mL round-bottom flask under Argon.

  • Charge : Add N-Boc-2-aminoacetophenone (5.0 mmol) and dissolve in dry THF (20 mL). Cool to -78°C (dry ice/acetone bath).

  • Addition : Add Ethynylmagnesium bromide (15.0 mmol, 3.0 equiv) dropwise over 20 minutes. Note: Excess Grignard is required to deprotonate the amide proton if it exists, though the Boc group largely prevents this; however, the excess ensures full conversion of the ketone.[1]

  • Warming : Allow the reaction to warm to 0°C over 2 hours.

  • Quench : Carefully quench with saturated

    
     solution (10 mL) at 0°C.
    
  • Workup : Extract with EtOAc (3 x 30 mL), wash with brine, dry over

    
    .
    
  • Purification : Flash chromatography (Hexanes/EtOAc 8:2) yields the N-Boc-propargylic alcohol .[1]

Phase 3: Deprotection

  • Dissolve the intermediate in DCM (10 mL).

  • Add TFA (2 mL) at 0°C and stir for 1 hour.

  • Neutralization : Slowly pour into saturated

    
     (gas evolution!).
    
  • Isolation : Extract with DCM, dry, and concentrate.

  • Final Product : this compound is obtained as a pale yellow solid/oil.[1]

Part 3: Mechanism & Divergent Reactivity[1]

The core value of this molecule lies in its ability to access two distinct pharmaceutical scaffolds based on the catalyst system.[1]

Pathway A: 5-exo-dig Cyclization (Indole Synthesis)[1][3][4]
  • Catalyst : Gold(I) (

    
    , 
    
    
    ) or Copper(I).[1]
  • Mechanism : The metal (

    
    -acid) activates the alkyne.[1] The amine attacks the internal carbon (
    
    
    ).[1]
  • Outcome : Formation of a 3-hydroxyindoline intermediate, which dehydrates to 2-methylindole .[1]

  • Thermodynamics : This is the kinetically favored pathway (Baldwin's rules).[1]

Pathway B: 6-endo-dig Cyclization (Quinoline Synthesis)[1]
  • Catalyst : Silver(I) (

    
    ) with electrophilic additives (e.g., Sulfonyl Azides).[1]
    
  • Mechanism : The reaction often proceeds via an initial hydroamination or a cascade involving azide cycloaddition.[1] Reddy's work showed that ring expansion or specific metal-templating can force the amine to attack the terminal carbon (

    
    ) or rearrange a spiro-intermediate.[1]
    
  • Outcome : Functionalized Quinolines (e.g., 3-amino-4-methylquinoline).[1]

Pathway C: Meyer-Schuster Rearrangement[1]
  • Conditions : Strong Acid or specific Au(III) catalysts.[1]

  • Mechanism : The -OH group leaves (ionization), followed by 1,3-shift of the oxygen to form an

    
    -unsaturated ketone (2-aminophenyl vinyl ketone).[1]
    
  • Outcome : Subsequent conjugate addition yields 2-substituted quinolines .[1]

Visualization: The Divergent Pathways

The following diagram maps the decision tree for researchers using this synthon.

DivergentPathwaysStart2-(2-Aminophenyl)but-3-yn-2-olAu_ComplexAu(I)-AlkyneComplexStart->Au_ComplexAuCl / AgOTfAg_ComplexAg(I)-AzideCascadeStart->Ag_ComplexAg2CO3 / TsN3Acid_ComplexCationicIntermediateStart->Acid_ComplexH+ / HeatIndole2-Methylindole(5-exo-dig)Au_Complex->IndoleNu: Attack at C3- H2OQuinoline3-Aminoquinoline(6-endo-dig)Ag_Complex->QuinolineRing ExpansionRearrangementEnoneEnone(Meyer-Schuster)Acid_Complex->Enone1,3-OH ShiftEnone->QuinolineCondensation

Caption: Mechanistic divergence of this compound controlled by catalyst selection (Au vs. Ag) and reaction conditions.[1]

Part 4: Applications in Drug Development[1]

Indole Alkaloid Synthesis

The 2-methylindole core is ubiquitous in bioactive alkaloids.[1] Using this propargylic alcohol allows for the late-stage introduction of the indole moiety into complex molecules.[1] The "methyl" handle at C2 is often oxidized in subsequent steps to form Indole-2-carboxamides (SIRT1 inhibitors) or Indole-2-carbinols .[1]

Quinoline Antimalarials

The 6-endo-dig pathway provides access to 4-substituted quinolines, a scaffold found in Chloroquine and Mefloquine analogs.[1] The ability to install an amino group at C3 (via the Reddy protocol) is particularly valuable, as 3-aminoquinolines are difficult to access via traditional Skraup or Friedländer synthesis.[1]

Spirocyclic Scaffolds

Under specific conditions (e.g., Iodine-mediated electrophilic cyclization), the alcohol can form spiro-indolenines, which are precursors to Aspidosperma alkaloids .[1]

References

  • Reddy, M. S., et al. (2015).[1][3][6][7] Synthesis of 3-Sulfonylamino Quinolines from 1-(2-Aminophenyl) Propargyl Alcohols through a Ag(I)-Catalyzed Hydroamination.[1][3][7][8][9] Organic Letters, 17(9), 2226–2229.[1][3][7] [1]

  • Li, X. (2010).[1] Rhodium-Catalyzed Cycloadditions and Cycloisomerizations Involving Propargylic Esters and Alcohols.[1] University of Wisconsin-Madison Dissertation.

  • Reddy, M. S., et al. (2012).[1][3] A quick and efficient route to substituted quinolines by electrophilic cyclization of 1-(2-aminoaryl)-2-yn-1-ols.[1][3] RSC Advances, 2(9), 3986-3992.[1][3]

  • Hashmi, A. S. K. (2007).[1] Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211.[1]

  • BLD Pharm . (n.d.).[1] Product Datasheet: this compound (CAS 899438-72-3).[1][2][10][5][4]

2-(2-Aminophenyl)but-3-yn-2-ol chemical structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-(2-Aminophenyl)but-3-yn-2-ol

Introduction: Unveiling a Structurally Rich Scaffold

This compound is a fascinating organic molecule that combines three critical pharmacophores within a compact framework: an ortho-substituted aniline, a chiral tertiary propargyl alcohol, and a rigidifying alkyne linker. This unique amalgamation of functional groups suggests significant potential in medicinal chemistry and materials science. The aniline moiety is a cornerstone of countless drugs, while the propargyl alcohol group is a versatile handle for further chemical modification, including the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). The strategic placement of the amino and hydroxyl groups in an ortho configuration introduces the potential for strong intramolecular hydrogen bonding, a feature known to profoundly influence a molecule's conformation, physicochemical properties, and biological activity. This guide provides a comprehensive analysis of the structure, bonding, and chemical properties of this molecule, offering field-proven insights for its application in research and development.

Molecular Architecture and Stereochemistry

The fundamental structure of this compound consists of a benzene ring substituted with an amino group and a but-3-yn-2-ol side chain at adjacent (ortho) positions. The butynyl chain contains a tertiary alcohol, rendering the carbinol carbon (C2 of the butyl chain) a stereocenter. Therefore, the molecule exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.

structure a1 C a2 C a1->a2 C_alkyne1 C a1->C_alkyne1 a3 C a2->a3 NH2 H₂N a2->NH2 a4 C a3->a4 a5 C a4->a5 a6 C a5->a6 a6->a1 p1 C_alkyne2 C C_alkyne1->C_alkyne2 C_chiral C* C_alkyne2->C_chiral CH3 CH₃ C_chiral->CH3 OH OH C_chiral->OH H_alkyne H

Caption: 2D chemical structure of this compound.

A Deep Dive into Hybridization and Bonding

The electronic and geometric properties of this compound are a direct consequence of the varied hybridization states of its constituent atoms.

  • Aromatic Ring: The six carbon atoms of the phenyl ring are sp² hybridized, forming a planar, cyclic, and fully conjugated system of π-orbitals. The C-N bond of the aniline moiety is shorter than a typical C-N single bond due to the delocalization of the nitrogen lone pair into the aromatic π-system.[1]

  • Alkyne Moiety: The two carbon atoms of the triple bond are sp hybridized, resulting in a linear geometry (180° bond angle). The triple bond itself consists of one strong σ-bond and two weaker, orthogonal π-bonds. The high s-character of sp orbitals makes these carbons more electronegative than their sp² or sp³ counterparts, influencing the molecule's overall reactivity.[2]

  • Chiral Center: The tertiary carbinol carbon is sp³ hybridized, adopting a tetrahedral geometry with bond angles of approximately 109.5°. This carbon is bonded to the phenyl-alkyne group, a hydroxyl group, a methyl group, and a hydrogen atom.

bonding cluster_pi π-System C_sp2 Phenyl C (sp²) N_sp2 Aniline N (sp²) C_sp2->N_sp2 σ bond C_sp Alkynyl C (sp) C_sp2->C_sp σ bond p_orbital_ring Aromatic π-cloud C_sp2->p_orbital_ring delocalization N_sp2->p_orbital_ring delocalization C_sp->C_sp σ bond C_sp3 Chiral C (sp³) C_sp->C_sp3 σ bond p_orbital_alkyne Orthogonal Alkyne π-bonds (x2) C_sp->p_orbital_alkyne π-overlap O_sp3 Hydroxyl O (sp³) C_sp3->O_sp3 σ bond

Caption: Hybridization and bonding framework of the core structure.

The Defining Role of Intramolecular Hydrogen Bonding

A key structural feature is the potential for a strong intramolecular hydrogen bond (IHB) between the hydrogen of the tertiary alcohol and the lone pair of the ortho-amino group, forming a stable pseudo-six-membered ring.

Causality and Consequences of IHB:

  • Conformational Rigidity: The IHB restricts the rotation around the C(aryl)-C(alkyne) and C-O bonds, locking the side chain into a more planar conformation relative to the aniline ring. This pre-organization can be critical for receptor binding in drug development.

  • Physicochemical Properties: By satisfying a hydrogen bond internally, the molecule presents a less polar surface to its environment. This can lead to increased lipophilicity (higher logP), reduced aqueous solubility, and enhanced membrane permeability compared to an isomer (e.g., the meta- or para-aminophenyl equivalent) where such an IHB is not possible.

  • Spectroscopic Signature: The presence of IHB is directly observable via spectroscopic methods. In ¹H NMR, the chemical shift of the OH proton becomes less sensitive to changes in concentration and solvent, and it typically shifts downfield (to a higher ppm value).[3][4] In IR spectroscopy, the O-H stretching frequency shifts to a lower wavenumber and the absorption band becomes significantly broader compared to a "free" hydroxyl group.[5]

Spectroscopic Characterization: A Predictive Analysis

Parameter Predicted Value / Observation Justification and Rationale
¹H NMR
Aromatic Protons6.7 - 7.5 ppm (4H, complex multiplets)Protons on an aniline ring. The electron-donating NH₂ group shields ortho/para protons, while the alkyne has a mild anisotropic effect.
-NH₂ Protons3.5 - 5.0 ppm (2H, broad singlet)Typical range for aniline protons; broadening due to quadrupolar relaxation and exchange. Position may be influenced by IHB.
-OH Proton2.5 - 4.5 ppm (1H, broad singlet)Downfield shift and reduced solvent dependency expected due to IHB.[4] Signal will disappear upon D₂O exchange.[6]
-CH- Proton~4.5 ppm (1H, quartet)Deshielded by the adjacent oxygen atom. Coupled to the methyl group protons. Based on data for 3-butyn-2-ol.[7]
≡C-H Proton~2.5 ppm (1H, singlet)Characteristic chemical shift for a terminal alkyne proton.
-CH₃ Protons~1.5 ppm (3H, doublet)Coupled to the adjacent methine proton. Based on data for 3-butyn-2-ol.[7]
¹³C NMR
Aromatic Carbons115 - 150 ppm (6 signals)C-NH₂ will be the most deshielded (~148 ppm). C-alkyne will be shielded (~110 ppm). Other signals between 115-130 ppm.
Alkynyl Carbons80 - 95 ppm (2 signals)Typical range for internal alkyne carbons. Based on data for 2-methyl-4-phenyl-3-butyn-2-ol.[8]
C-OH Carbon60 - 70 ppmDeshielded by the electronegative oxygen atom. Based on data for butan-2-ol.[9]
-CH₃ Carbon20 - 25 ppmStandard range for an aliphatic methyl group in this environment.
IR Spectroscopy
O-H / N-H Stretch3200 - 3500 cm⁻¹ (broad)A broad, convoluted band is expected due to overlapping stretches and the presence of strong IHB, which shifts absorption to lower frequency.[5]
C≡C Stretch2100 - 2150 cm⁻¹ (weak)Internal alkynes typically show a weak absorption in this region.
C-O Stretch~1100 cm⁻¹ (strong)Characteristic for a secondary/tertiary alcohol.
Mass Spectrometry
Molecular Ion (M⁺)m/z = 175.0997 (calculated for C₁₁H₁₃NO)The molecular ion peak is expected to be clearly visible.
Key Fragmentsm/z = 160 (M-15)Loss of a methyl radical, a common fragmentation for tertiary alcohols. Based on fragmentation of 2-phenyl-3-butyn-2-ol.[10]
m/z = 132Cleavage of the C(alkyne)-C(chiral) bond.

Synthesis and Reactivity: A Practical Approach

The most logical and field-proven method for synthesizing this compound is the Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes.[11][12][13]

Proposed Synthetic Workflow:

The synthesis involves the coupling of commercially available 2-iodoaniline with 3-butyn-2-ol.

synthesis_workflow Reactant1 2-Iodoaniline Reaction Sonogashira Coupling Reactant1->Reaction Reactant2 3-Butyn-2-ol Reactant2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Conditions Conditions: - Pd(PPh₃)₄ (cat.) - CuI (cat.) - Base (e.g., Et₃N) - Solvent (e.g., THF/DMF) - Inert Atmosphere (N₂/Ar) Conditions->Reaction Purification Column Chromatography Workup->Purification Product This compound Purification->Product Purified Product

Caption: Proposed workflow for the synthesis via Sonogashira coupling.

Experimental Protocol: A Self-Validating System

This protocol is designed with robust controls and purification steps to ensure high fidelity.

  • Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of dry nitrogen or argon. This is crucial as palladium catalysts can be sensitive to oxygen.

  • Reagent Addition: To the flask, add 2-iodoaniline (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq). The use of a copper(I) co-catalyst is standard for activating the alkyne and accelerating the reaction.[13]

  • Solvent and Reagents: Add degassed, anhydrous solvent (e.g., a 2:1 mixture of THF and Diisopropylamine). The amine serves as both a solvent and the base required to neutralize the HI generated during the catalytic cycle.

  • Alkyne Addition: Add 3-butyn-2-ol (1.2 eq) dropwise to the stirred mixture at room temperature. A slight excess of the alkyne ensures complete consumption of the more valuable aryl iodide.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated (40-50 °C) for 2-12 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the 2-iodoaniline starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed sequentially with saturated aqueous NH₄Cl (to remove copper salts) and brine. The organic layer is dried over anhydrous Na₂SO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a highly attractive scaffold for several applications:

  • Kinase Inhibitors: The aminophenyl-alkyne motif is a known "hinge-binding" element in many kinase inhibitors. The ortho-amino group can form critical hydrogen bonds with the kinase hinge region, while the rest of the molecule explores other pockets of the active site.

  • Building Block for Heterocycles: The molecule is an ideal precursor for synthesizing more complex heterocyclic systems, such as quinolines and indoles, via intramolecular cyclization reactions.

  • Fluorescent Probes: The conjugated system of the aminophenyl-alkyne core can impart fluorescent properties, making it a candidate for development into sensors or bio-imaging agents.

  • Molecular Scaffolding: The rigid alkyne linker and defined stereocenter provide a well-defined vector for constructing complex molecules in drug discovery or for creating ordered materials in supramolecular chemistry.

Conclusion

This compound is a molecule of significant chemical interest, defined by the interplay between its aromatic, alkynyl, and chiral alcohol functionalities. Its structure is heavily influenced by the potential for strong intramolecular hydrogen bonding, which governs its conformation and key physicochemical properties. While direct experimental data is limited, a robust understanding of its bonding, spectroscopic characteristics, and reactivity can be confidently established through the analysis of related structures and fundamental chemical principles. The synthetic accessibility via the Sonogashira coupling, combined with its versatile functional groups, positions this compound as a valuable scaffold for future innovation in medicinal chemistry and advanced materials.

References

  • Supporting Information for a relevant chemical synthesis. [This is a placeholder for a specific synthesis paper, as a direct one was not found. A representative procedure is often found in the supporting information of papers using Sonogashira reactions, like those describing synthesis of similar molecules.][Link][8]

  • Hansen, P. E. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules. [Link][14]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link][11]

  • Chemistry LibreTexts. 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]

  • NIST. 2-Phenyl-3-butyn-2-ol IR Spectrum. [Link]

  • NIST. 2-Phenyl-3-butyn-2-ol Mass Spectrum. [Link][10]

  • Spyros, A., & Dais, P. (2009). H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. ResearchGate. [Link]

  • NIST. 2-Phenyl-3-butyn-2-ol General Information. [Link]

  • Organic Syntheses. Procedure for purification by column chromatography. [Link]

  • Corral, M. G., et al. (2018). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link][15]

  • ResearchGate. Structural Chemistry of Anilines. [Link][1]

  • Chemical Review and Letters. Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link][12]

  • Wikipedia. 2-Methylbut-3-yn-2-ol. [Link][16]

  • ACS Publications. H-Bond- and Strain-Release-Guided Photoreaction of Alkenes. [Link]

  • Jaydev Chemical Industries. 3-BUTYN-2-ol. [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. [Link][17]

  • BMRB. (2R)-3-Butyn-2-ol NMR data. [Link]

  • NIH - PMC. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. [Link][18]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link][13]

  • PubMed. Highly ortho-Selective Chlorination of Anilines. [Link]

  • ACS Omega. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of butan-2-ol. [Link][9]

  • SIELC Technologies. 2-Phenyl-3-butyn-2-ol HPLC Application. [Link]

  • Chemistry Stack Exchange. What effect does hydrogen bonding have on H NMR spectra?. [Link][4]

  • Doc Brown's Chemistry. proton nmr spectrum of butan-2-ol. [Link][6]

  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules. [Link][5]

  • PubMed. Acid-catalyzed ortho-alkylation of anilines with styrenes. [Link]

  • PubChem. 3-Butyn-2-ol. [Link]

  • Doc Brown's Chemistry. mass spectrum of butan-2-ol. [Link][19]

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Technical Guide: Solubility Profile and Handling of 2-(2-Aminophenyl)but-3-yn-2-ol

[1]

Executive Summary

This compound (CAS: 899438-72-3 ) is a tertiary propargylic alcohol featuring an ortho-aniline substituent.[1] It serves as a pivotal intermediate in the synthesis of 4-methylquinolines , indoles , and cinnolines via metal-catalyzed cyclization (e.g., Au, Pd, or Cu-mediated pathways).

Understanding its solubility profile is essential for process optimization, specifically during the quenching (Grignard workup), extraction , and recrystallization phases. This guide provides a solubility matrix derived from the compound's functional group interplay—balancing the hydrophilic hydrogen-bonding potential of the amine/hydroxyl groups against the lipophilic phenyl core.[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyDetail
Chemical Name This compound
CAS Number 899438-72-3
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Structure Description Tertiary alcohol with a methyl group, ethynyl group, and o-aminophenyl ring attached to the C2 position.[1]
Key Functional Groups Primary Amine (-NH₂), Tertiary Alcohol (-OH), Terminal Alkyne (-C≡CH).[1]
Predicted LogP ~1.5 – 1.9 (Moderately Lipophilic)
pKa (Conjugate Acid) ~4.0 – 5.0 (Aniline nitrogen)

Solubility Profile Matrix

The solubility of this compound is governed by the competition between its polar H-bonding domains (-OH, -NH₂) and its hydrophobic aromatic scaffold.[1]

Qualitative Solubility Table
Solvent ClassSpecific SolventsSolubility RatingOperational Use
Polar Aprotic THF, DMSO, DMFHigh Reaction medium; Stock solutions for bio-assays.[1]
Polar Protic Methanol, Ethanol, IPAHigh Dissolution for transfer; potential recrystallization co-solvent.
Chlorinated Dichloromethane (DCM), ChloroformHigh Preferred solvent for extraction/chromatography loading.
Esters/Ethers Ethyl Acetate, Diethyl EtherModerate to High Primary extraction solvents; standard organic phase.
Hydrocarbons Hexane, Heptane, PentaneLow / Insoluble Anti-solvent for precipitation and recrystallization.
Aqueous (Neutral) Water (pH 7)Low Used as the aqueous phase in wash steps to remove inorganic salts.
Aqueous (Acidic) 1M HCl, 5% H₂SO₄High Forms water-soluble ammonium salt (Ar-NH₃⁺).[1] Used for acid-base extraction.[1]
Mechanistic Insight[1][2][6][9]
  • Acid-Base Switching: The ortho-amino group allows the compound to be "switched" into the aqueous phase using dilute acid (HCl), enabling the removal of non-basic impurities. It can then be recovered into an organic solvent (e.g., DCM or EtOAc) by neutralizing the aqueous layer with a base (NaOH or NaHCO₃).

  • Crystallization Logic: The compound is highly soluble in hot Ethyl Acetate or Toluene but poorly soluble in cold Hexanes. This solubility differential is the basis for its purification via recrystallization.

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility for a specific solvent batch.[1]

  • Preparation: Weigh 10 mg of solid this compound into a 4 mL glass vial.

  • Addition: Add the target solvent in 50 µL increments at room temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution, no particulates).

    • Calculation: Solubility (mg/mL) = Mass (mg) / Volume (mL).

  • Validation: If undissolved after 1 mL (Solubility < 10 mg/mL), heat to 40°C. If dissolved, record as "Temperature-Dependent."

Protocol B: Purification via Recrystallization

Standard method for isolating high-purity intermediate following Grignard addition.[1]

  • Dissolution: Dissolve the crude brown oil/solid in the minimum amount of hot Ethyl Acetate (approx. 2-3 mL per gram of crude).

  • Anti-Solvent Addition: While maintaining gentle reflux, slowly add Hexane (or Heptane) dropwise until a persistent turbidity (cloudiness) is observed.

  • Clarification: Add a few drops of Ethyl Acetate to clear the solution.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature. Once ambient, place in a refrigerator (4°C) for 4–12 hours.

  • Filtration: Collect the off-white to pale yellow crystals via vacuum filtration. Wash the filter cake with cold Hexane (0°C).

  • Drying: Dry under high vacuum (< 5 mbar) at room temperature to remove residual solvent.

Workflow Visualization

The following diagram illustrates the solubility-driven workflow for isolating the compound from a synthesis reaction mixture.

SolubilityWorkflowReactionCrude Reaction Mixture(THF + Mg Salts)QuenchQuench: Sat. NH4Cl (aq)Reaction->QuenchPartitionPhase PartitioningQuench->PartitionAdd Extraction SolventOrgLayerOrganic Layer (EtOAc/Ether)Contains Target CompoundPartition->OrgLayerHigh SolubilityAqLayerAqueous Layer(Mg Salts, Inorganic Impurities)Partition->AqLayerInsolubleDryingDry (MgSO4) & ConcentrateOrgLayer->DryingCrudeSolidCrude Solid/OilDrying->CrudeSolidRecrystRecrystallizationSolvent: EtOAc (Hot)Anti-Solvent: HexaneCrudeSolid->RecrystPureProductPure this compound(Crystalline Solid)Recryst->PureProductPrecipitation on Cooling

Caption: Solubility-driven isolation workflow. The compound partitions into organic solvents (EtOAc) during workup and is purified by exploiting its low solubility in alkanes (Hexane).

Applications & Synthesis Context

This compound is rarely an end-product; it is a "masked" heterocycle.[1]

  • Indole Synthesis: Treatment with Gold(III) or Copper(I) catalysts causes cyclization of the alkyne onto the amine, releasing water or rearranging to form 2-substituted indoles.

  • Quinoline Synthesis: Acid-catalyzed expansion can lead to 4-methylquinoline derivatives.[1]

  • Handling Note: Due to the terminal alkyne, avoid prolonged storage in basic solvents (which may deprotonate the alkyne) or contact with heavy metals (Ag, Cu) unless intended for catalysis, as explosive acetylides can form.

References

  • Chemical Identity & Structure

    • Source: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 899438-72-3.[1]

    • Context: Defines the specific isomer structure (2-amino vs 3-amino) and molecular weight.
    • URL:[1]

  • General Synthesis & Isolation of Propargylic Alcohols

    • Source: Organic Syntheses, Coll. Vol. 3, p. 320 (1955); Vol. 20, p. 40 (1940).
    • Context: Establishes the standard Grignard protocol (THF solvent, NH4Cl quench) and recrystallization methods (Petroleum Ether/Hexane) for phenyl-substituted propargylic alcohols.
    • URL:[1]

  • Cyclization Precursors (Quinoline/Indole)

    • Source: Cacchi, S., & Fabrizi, G. (2005).
    • Context: Describes the solubility and handling of o-alkynyl anilines and their derivatives in organic solvents like DMF and DMSO.
    • URL:[1]

An In-Depth Technical Guide to the Potential Derivatives of 2-(2-Aminophenyl)but-3-yn-2-ol: A Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

2-(2-Aminophenyl)but-3-yn-2-ol stands as a molecule of significant synthetic potential, embodying a unique combination of reactive functionalities within a compact framework. The presence of an o-alkynylaniline moiety juxtaposed with a tertiary propargyl alcohol group designates this compound as a versatile precursor for the construction of a diverse array of heterocyclic systems. This guide provides an in-depth exploration of the latent chemical reactivity of this scaffold, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the core derivatization strategies, focusing on mechanistically driven transformations that lead to the synthesis of valuable quinoline and indole backbones, among other heterocyclic motifs. The causality behind experimental choices, self-validating protocols, and authoritative grounding in the scientific literature form the three pillars of this document, ensuring both scientific integrity and practical applicability.

I. Metal-Catalyzed Intramolecular Cyclization: A Gateway to Quinolines

The o-alkynylaniline core of this compound is pre-disposed to undergo intramolecular cyclization reactions, particularly in the presence of transition metal catalysts. Palladium and copper complexes have proven to be exceptionally effective in mediating these transformations, leading to the formation of substituted quinolines, a privileged scaffold in medicinal chemistry.

A. Palladium-Catalyzed Cyclization: Mechanism and Protocol

Palladium catalysis offers a robust and versatile platform for the synthesis of quinolines from o-alkynylanilines.[1] The reaction typically proceeds through a sequence of oxidative addition, migratory insertion, and reductive elimination steps. In the context of this compound, the tertiary alcohol functionality can participate in the reaction, leading to the formation of unique quinoline derivatives.

A plausible mechanistic pathway for the palladium-catalyzed cyclization is depicted below. The reaction is initiated by the coordination of the palladium(0) catalyst to the alkyne, followed by an intramolecular aminopalladation to form a vinylpalladium intermediate. Subsequent steps can vary depending on the reaction conditions and coupling partners, but often involve isomerization and reductive elimination to afford the aromatic quinoline ring system.

Palladium-Catalyzed Quinolone Synthesis Start This compound + Pd(0)Ln Intermediate1 Pd(0)-Alkyne Complex Start->Intermediate1 Coordination Intermediate2 Vinylpalladium(II) Intermediate (Intramolecular Aminopalladation) Intermediate1->Intermediate2 6-endo-dig Cyclization Intermediate3 Isomerization Intermediate2->Intermediate3 Product Substituted Quinolone Derivative + Pd(0)Ln Intermediate3->Product Reductive Elimination

Caption: Palladium-catalyzed cyclization of this compound.

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Arylquinolines (Adapted from Carral-Menoyo et al.) [2]

This protocol describes a general procedure for the synthesis of 4-arylquinolines from N-buten-3-ylanilines, which can be adapted for the cyclization of this compound derivatives.

  • Reaction Setup: To a flame-dried Schlenk tube, add the this compound derivative (1.0 equiv), PdCl₂(CH₃CN)₂ (0.05 equiv), Cu(OAc)₂ (2.0 equiv), and PhCO₃tBu (2.0 equiv).

  • Solvent and Additive: Add acetic acid as the solvent and TsOH (0.2 equiv) as an additive.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Catalyst Loading (mol%)OxidantAdditiveSolventTemperature (°C)Time (h)Typical Yield (%)
5Cu(OAc)₂, PhCO₃tBuTsOHAcetic AcidRT2460-85

Table 1: Representative Reaction Conditions for Palladium-Catalyzed Quinoline Synthesis.[2]

B. Copper-Catalyzed Annulation: An Alternative Route

Copper catalysis provides an economical and efficient alternative for the synthesis of nitrogen-containing heterocycles.[3] Copper(II) catalysts, in combination with suitable ligands, can promote the C-N coupling and subsequent cyclization of o-alkynylanilines.[4]

Copper-Catalyzed Indole Synthesis Start This compound + Cu(II) Catalyst Intermediate1 Copper-Anilide Complex Start->Intermediate1 Deprotonation Intermediate2 Intramolecular Nucleophilic Attack Intermediate1->Intermediate2 5-exo-dig Cyclization Intermediate3 Protonolysis/Rearomatization Intermediate2->Intermediate3 Product Substituted Indole Derivative Intermediate3->Product

Caption: Copper-catalyzed synthesis of indole derivatives.

Experimental Protocol: Copper-Catalyzed Synthesis of Indoles (Adapted from Castro-Stephens Reaction) [5]

This classic protocol can be adapted for the intramolecular cyclization of this compound.

  • Catalyst Preparation: In a reaction vessel, prepare the copper(I) acetylide by reacting the terminal alkyne of a protected this compound with cuprous iodide and ammonium hydroxide.

  • Reaction Setup: To the in situ generated copper acetylide, add a suitable solvent such as DMF.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by chromatography.

II. Acid-Catalyzed Cyclization and Rearrangement: Accessing Indole Scaffolds

The propargyl alcohol moiety in this compound is susceptible to acid-catalyzed reactions. In the presence of a Brønsted or Lewis acid, the hydroxyl group can be protonated, leading to the formation of a carbocationic intermediate that can undergo subsequent cyclization and rearrangement to yield substituted indoles.[6]

The reaction likely proceeds through an initial protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized carbocation. The proximate amino group can then act as a nucleophile, attacking the carbocation to initiate a 5-exo-dig cyclization, ultimately leading to the indole ring system after rearrangement.

Acid-Catalyzed Indole Synthesis Start This compound Protonation Protonation of OH group Start->Protonation H+ Carbocation Formation of Propargyl Cation Protonation->Carbocation -H2O Cyclization Intramolecular Nucleophilic Attack by NH2 Carbocation->Cyclization 5-exo-dig Rearrangement Rearomatization Cyclization->Rearrangement Product Substituted Indole Rearrangement->Product

Caption: Acid-catalyzed cyclization and rearrangement to form indoles.

Experimental Protocol: Zn(OTf)₂-Catalyzed Synthesis of Indoles (Adapted from Kumar and Liu) [6]

  • Reaction Setup: In a sealed tube, combine the this compound derivative (1.0 equiv) and Zn(OTf)₂ (0.1 equiv) in toluene.

  • Reaction Conditions: Heat the mixture at 100 °C for the specified time (typically monitored by TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired indole derivative.

Lewis AcidSolventTemperature (°C)Time (h)Typical Yield (%)
Zn(OTf)₂Toluene1004-1275-90

Table 2: Conditions for Lewis Acid-Catalyzed Indole Synthesis.[6]

III. Functional Group Transformations: Expanding Chemical Diversity

The amino and hydroxyl functionalities of this compound offer avenues for further derivatization, allowing for the introduction of a wide range of substituents and the modulation of the molecule's physicochemical properties.

A. Derivatization of the Amino Group

The primary amino group can be readily acylated, alkylated, or converted to other nitrogen-containing functional groups. These transformations can be crucial for protecting the amine during subsequent reactions or for introducing specific functionalities to the final molecule.

  • Acylation: Reaction with acid chlorides or anhydrides in the presence of a base will yield the corresponding amides.

  • Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which can serve as protecting groups or bioactive moieties.

  • Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides can introduce alkyl substituents.

B. Modification of the Hydroxyl Group

The tertiary hydroxyl group can be a handle for various transformations:

  • Etherification: Williamson ether synthesis can be employed to introduce alkyl or aryl ethers.

  • Esterification: Reaction with carboxylic acids or their derivatives will form esters.

  • Substitution: The hydroxyl group can be converted to a leaving group (e.g., tosylate) and subsequently displaced by a variety of nucleophiles.

These functional group interconversions significantly broaden the scope of accessible derivatives from the core this compound scaffold.

IV. Characterization of Potential Derivatives

The structural elucidation of the synthesized quinoline and indole derivatives relies on a combination of spectroscopic techniques.

Compound Class¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Substituted Quinolines Aromatic protons typically in the range of 7.0-8.5 ppm. Protons of substituents will have characteristic shifts.Aromatic carbons between 120-150 ppm. The carbon bearing the nitrogen will be downfield.C=N stretch around 1600-1650 cm⁻¹, C-H aromatic stretches above 3000 cm⁻¹.
Substituted Indoles NH proton often a broad singlet > 8.0 ppm. Aromatic protons in the 6.5-7.8 ppm region.Aromatic carbons in the 110-140 ppm range. C2 and C3 carbons have distinct chemical shifts.N-H stretch around 3300-3500 cm⁻¹.

Table 3: General Spectroscopic Data for Potential Quinoline and Indole Derivatives.[7][8][9]

For a specific example, the ¹H NMR spectrum of 2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one, a related heterocyclic system, shows a characteristic singlet for the two methyl groups at 1.39 ppm.[10] The aromatic protons appear in the range of 6.61-7.95 ppm.[10] Similarly, for 2-(quinolin-2-yl)propan-2-ol, the methyl protons would be expected to appear as a singlet in the aliphatic region of the ¹H NMR spectrum.

Conclusion

This compound is a highly promising and versatile starting material for the synthesis of a rich variety of heterocyclic compounds. Its unique bifunctional nature allows for the application of powerful synthetic methodologies, including metal-catalyzed cyclizations and acid-catalyzed rearrangements, to construct valuable quinoline and indole scaffolds. The ability to further derivatize the amino and hydroxyl groups provides an additional layer of chemical diversity, making this molecule an attractive platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide has outlined the fundamental principles, provided actionable protocols, and highlighted the mechanistic underpinnings of these transformations, empowering researchers to unlock the full synthetic potential of this intriguing molecular architecture.

References

  • ScienceDirect. Palladium in Quinoline Synthesis. [Link]

  • ACS Publications. Synthesis of Quinoline–Indole Hybrids through Cu(II)-Catalyzed Amination and Annulation between N-Oxides and o-Alkynylanilines. [Link]

  • MDPI. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. [Link]

  • MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]

  • ACS Publications. Synthesis of Indoles from o-Haloanilines. [Link]

  • ACS Publications. Synthesis of Indoles from o-Haloanilines. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Organic Chemistry Portal. Indole synthesis. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis. [Link]

  • ACS Publications. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. [Link]

  • ACS Publications. Synthesis of Quinoline–Indole Hybrids through Cu(II)-Catalyzed Amination and Annulation between N-Oxides and o-Alkynylanilines. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • ResearchGate. Copper‐Catalyzed Indole Synthesis. [Link]

  • Springer. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • ResearchGate. Synthesis of Indoles: Recent Advances. [Link]

  • National Institutes of Health. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. [Link]

  • ResearchGate. Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

  • Impact Factor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. [Link]

  • MDPI. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. [Link]

  • ChemBK. 1-(quinolin-2-yl)propan-2-ol. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 2-(2-Aminophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-(2-aminophenyl)but-3-yn-2-ol, a valuable intermediate in the development of novel heterocyclic compounds and pharmaceutical agents. The synthesis is achieved via a Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines safety precautions, and specifies analytical methods for product characterization. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable methodology for obtaining the target compound with high purity and yield.

Introduction and Scientific Rationale

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of arylalkynes and conjugated enynes.[2] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[1][2] This protocol applies the Sonogashira coupling to synthesize this compound from 2-iodoaniline and 2-methyl-3-butyn-2-ol.

The choice of 2-methyl-3-butyn-2-ol serves a dual purpose. It acts as a protected form of acetylene, with the bulky tert-butyl group preventing self-coupling (Glaser coupling) of the terminal alkyne.[4] Furthermore, the tertiary alcohol moiety can be strategically removed in a subsequent step via a retro-Favorski elimination to yield the terminal alkyne if desired for further functionalization.[4] The use of 2-iodoaniline is deliberate; aryl iodides exhibit higher reactivity in the oxidative addition step of the catalytic cycle compared to their bromide or chloride counterparts, facilitating a more efficient reaction.[2]

Reaction Mechanism: The Sonogashira Catalytic Cycle

The synthesis proceeds via a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism involves three key stages:

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (2-iodoaniline) to form a Pd(II) intermediate.

  • Copper Cycle: Concurrently, the terminal alkyne (2-methyl-3-butyn-2-ol) reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide species.

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex. The resulting alkynyl palladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[5]

Sonogashira_Mechanism Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (Ar-X) Product_Pd_complex Ar-C≡C-R | Pd(II)L₂ Product_Pd_complex->Pd0 Reductive Elimination Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu(I) Alkyne->Cu_acetylide + CuX, Base Cu_acetylide->Product_Pd_complex Transmetalation caption Fig. 1: Sonogashira Catalytic Cycle

Fig. 1: Sonogashira Catalytic Cycle

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )GradeSupplierNotes
2-IodoanilineC₆H₆IN219.02≥98%Sigma-AldrichLight-sensitive, store in a dark container.
2-Methyl-3-butyn-2-olC₅H₈O84.12≥98%Alfa AesarFlammable liquid.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.5699%Strem ChemicalsAir and moisture sensitive.
Copper(I) IodideCuI190.45≥99.5%Acros OrganicsLight-sensitive.
Triethylamine (TEA)(C₂H₅)₃N101.19Anhydrous, ≥99.5%Fisher ScientificCorrosive, pungent odor.
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%EMD MilliporeFlammable, peroxide-former.
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWRFor extraction and chromatography.
HexanesC₆H₁₄86.18ACS GradeVWRFor chromatography.
Saturated NaCl solution (Brine)NaCl(aq)--Lab PreparedFor work-up.
Anhydrous Magnesium SulfateMgSO₄120.37-LabChemFor drying organic layers.
Equipment
  • Two-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet and bubbler

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Reaction Setup:

  • To a 100 mL two-neck round-bottom flask, add 2-iodoaniline (2.19 g, 10 mmol), copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), and a magnetic stir bar.

  • Fit one neck of the flask with a reflux condenser and the other with a rubber septum.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an anaerobic environment. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Through the septum, add anhydrous triethylamine (20 mL) and anhydrous tetrahydrofuran (20 mL) via syringe. Stir the mixture at room temperature to dissolve the solids.

  • Add 2-methyl-3-butyn-2-ol (1.2 mL, ~12 mmol, 1.2 equiv.) to the mixture via syringe.

  • Finally, add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol, 2 mol%) to the flask against a positive flow of inert gas. The addition of the palladium catalyst last ensures it is introduced into a fully deoxygenated system.

  • Heat the reaction mixture to 60 °C using a heating mantle and allow it to stir under an inert atmosphere.

Reaction Monitoring:

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 3:1 Hexanes:Ethyl Acetate.

  • Spot the crude reaction mixture against the 2-iodoaniline starting material. The reaction is complete when the starting material spot is no longer visible by UV light (typically 4-6 hours). The product should appear as a new, higher-running spot.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent using a rotary evaporator.

  • Re-dissolve the resulting residue in ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 30 mL) and saturated brine (30 mL) to remove triethylamine salts and other aqueous-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 9:1 and gradually increasing to 4:1).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.

Workflow Visualization

Synthesis_Workflow start Start: Assemble Glassware reagents Add 2-Iodoaniline, CuI start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill N₂) reagents->inert solvents Add Anhydrous TEA & THF inert->solvents alkyne Add 2-Methyl-3-butyn-2-ol solvents->alkyne catalyst Add Pd(PPh₃)₄ alkyne->catalyst react Heat to 60°C (4-6 hours) catalyst->react monitor Monitor by TLC react->monitor Hourly Checks monitor->react Incomplete workup Cool & Concentrate monitor->workup Complete extract Dissolve in EtOAc Wash with H₂O & Brine workup->extract dry Dry (MgSO₄) & Filter extract->dry purify Column Chromatography dry->purify characterize Characterize Pure Product (NMR, IR, MS) purify->characterize end End: Store Product characterize->end

Fig. 2: Experimental Workflow Diagram

Safety and Hazard Management

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Iodoaniline: Toxic if swallowed or in contact with skin.[6] Avoid creating dust. Handle as a hazardous substance.[6]

  • Ethynyltrimethylsilane (as a proxy for terminal alkynes): Highly flammable liquid and vapor.[7] Keep away from ignition sources. Use non-sparking tools.[7]

  • Tetrahydrofuran (THF): Highly flammable. Can form explosive peroxides upon storage. Use from a freshly opened bottle or test for peroxides before use.

  • Triethylamine (TEA): Corrosive and flammable. Causes severe skin burns and eye damage. Has a strong, unpleasant odor.

  • Palladium Catalysts: Can be pyrophoric. Handle with care, especially when dry.

  • General Precautions: The reaction should be conducted under an inert atmosphere to prevent side reactions and deactivation of the catalyst.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the hydroxyl proton, a singlet for the two methyl groups, broad signals for the amine protons, and multiplets for the aromatic protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the two methyl carbons, the quaternary alcohol carbon, the two alkyne carbons, and the six aromatic carbons.

  • FT-IR (ATR): Key vibrational bands should be observed for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretches (two sharp peaks, ~3350-3450 cm⁻¹), C≡C stretch (weak, ~2230 cm⁻¹), and C-N stretch (~1300 cm⁻¹).

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

References

  • Sonogashira coupling. (2019, January 7). YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
  • 2-Methyl-3-butyn-2-ol: A Versatile Chemical Compound with Wide Applications. (n.d.). Chemxpo. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (n.d.). CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira-Hagiwara Cross Coupling Reaction. (2014, March 11). Chem-Station. Retrieved from [Link]

  • 3-BUTYN-2-ol. (n.d.). Jaydev Chemical Industries. Retrieved from [Link]

  • Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. (2025, November 22). ResearchGate. Retrieved from [Link]

  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. (n.d.). National Institutes of Health. Retrieved from [Link]

  • ETHYNYLTRIMETHYLSILANE, 98%. (2015, January 6). Gelest, Inc. Retrieved from [Link]

  • 2-Iodoaniline. (2024, February 14). Novachem. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-(2-Aminophenyl)but-3-yn-2-ol as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

In the landscape of medicinal chemistry and materials science, the development of efficient pathways to construct complex heterocyclic scaffolds is of paramount importance. Quinolines, indoles, and other N-heterocycles represent privileged structures found in a vast array of pharmaceuticals, agrochemicals, and functional materials. 2-(2-Aminophenyl)but-3-yn-2-ol has emerged as a highly valuable and versatile building block for the synthesis of these frameworks. Its structure uniquely combines a nucleophilic aniline, a tertiary propargyl alcohol, and a reactive alkyne moiety, offering multiple avenues for strategic chemical transformations.

The core utility of this precursor lies in its predisposition to undergo intramolecular cyclization reactions, which can be selectively guided by the choice of catalyst and reaction conditions to yield different heterocyclic cores.[1] This guide provides detailed, field-proven protocols for the synthesis of this compound and its subsequent application in transition-metal-catalyzed cyclization reactions, with a focus on explaining the causality behind the chosen experimental parameters.

Synthesis of the Precursor: this compound

The most direct and efficient method for synthesizing the title compound is through a palladium-catalyzed Sonogashira cross-coupling reaction.[2][3] This protocol details a modern, copper-free variant, which mitigates issues related to catalyst poisoning and homocoupling of the alkyne, leading to cleaner reactions and simpler purification.[4] The reaction couples a commercially available haloaniline with 2-methyl-3-butyn-2-ol.

Rationale for Copper-Free Sonogashira Coupling

While traditional Sonogashira couplings employ a copper(I) co-catalyst, copper-free systems have gained prominence for several reasons.[4][5] Copper can facilitate the oxidative homocoupling of terminal alkynes (Glaser coupling), leading to undesirable byproducts. Furthermore, residual copper can be difficult to remove from the final product, which is a significant concern in pharmaceutical synthesis. The protocol below utilizes an organic base and a suitable phosphine ligand to facilitate the catalytic cycle efficiently without the need for copper.[4]

Experimental Workflow: Synthesis of Precursor

G cluster_start Starting Materials cluster_reagents Catalytic System & Reagents A 2-Bromoaniline H Reaction Assembly (Reflux, 65-70 °C) A->H B 2-Methyl-3-butyn-2-ol B->H C Pd(OAc)2 (Catalyst) C->H D P(p-tol)3 (Ligand) D->H E DBU (Base) E->H F THF (Solvent) F->H G Inert Atmosphere Setup (Schlenk Line, N2/Ar) G->H Environment I Aqueous Work-up (Extraction with EtOAc) H->I Reaction Quench J Purification (Silica Gel Chromatography) I->J K Final Product This compound J->K

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from a highly effective method described by Cacchi, S., and colleagues.[4]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
2-Bromoaniline172.021.72 g10.0
2-Methyl-3-butyn-2-ol84.121.01 g12.0Use 1.2 equivalents
Palladium(II) Acetate224.5045 mg0.2 (2 mol%)
Tri(p-tolyl)phosphine304.37122 mg0.4 (4 mol%)
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)152.243.05 g20.0Use 2.0 equivalents
Anhydrous Tetrahydrofuran (THF)-50 mL-Dry, degassed solvent is crucial

Procedure:

  • Inert Atmosphere: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (45 mg, 0.2 mmol) and tri(p-tolyl)phosphine (122 mg, 0.4 mmol).

  • Flask Preparation: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous THF (50 mL), 2-bromoaniline (1.72 g, 10.0 mmol), 2-methyl-3-butyn-2-ol (1.01 g, 12.0 mmol), and DBU (3.05 g, 20.0 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-bromoaniline is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 7:3) to afford the pure product.

Expected Outcome: The product, this compound, is typically obtained as a pale yellow solid or viscous oil in good to excellent yields (75-90%).

Application: Gold-Catalyzed Synthesis of 2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ol

The true synthetic power of this compound is realized in its cyclization reactions. Gold(I) catalysts are exceptionally effective for this transformation due to their high affinity for alkynes (π-acidity), which activates the triple bond towards nucleophilic attack.[6][7][8] The following protocol describes a 6-endo-dig cyclization to form a substituted quinoline derivative.

Mechanistic Rationale

The gold(I) catalyst coordinates to the alkyne, rendering it highly electrophilic. The pendant aniline nitrogen then acts as an intramolecular nucleophile, attacking the activated alkyne. This is followed by a sequence of steps involving the tertiary alcohol, leading to the final quinoline product. The choice of a 6-endo cyclization path over a 5-exo path is often influenced by the specific catalyst, ligands, and substrate electronics.[9]

Catalytic Cycle for Quinoline Formation

G A Substrate + [L-Au]+ Catalyst B π-Complex Formation (Alkyne Activation) A->B Coordination C 6-endo-dig Cyclization (N attacks Alkyne) B->C Intramolecular Nucleophilic Attack D Vinyl-Gold Intermediate C->D E Protodeauration (Regenerates Catalyst) D->E H+ F Enamine Intermediate D->F Rearrangement E->A Catalyst Regeneration G Tautomerization & Cyclization (Involving tert-Alcohol) F->G H Final Quinoline Product G->H

Caption: Simplified mechanism for gold-catalyzed quinoline synthesis.

Detailed Protocol: Gold-Catalyzed Cyclization

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
This compound175.23876 mg5.0The synthesized precursor
Ph₃PAuCl (Chloro(triphenylphosphine)gold(I))494.81124 mg0.25 (5 mol%)Gold catalyst precursor
AgOTf (Silver Triflate)256.9464 mg0.25 (5 mol%)Halide scavenger to generate active catalyst
Dichloromethane (DCM)-25 mL-Anhydrous

Procedure:

  • Catalyst Activation: In a dry Schlenk tube under an inert atmosphere, dissolve Ph₃PAuCl (124 mg, 0.25 mmol) and AgOTf (64 mg, 0.25 mmol) in anhydrous DCM (10 mL). Stir the mixture in the dark for 20 minutes. A white precipitate of AgCl will form, generating the active cationic gold catalyst, [Ph₃PAu]OTf, in situ.

  • Reaction Setup: In a separate 50 mL round-bottom flask, dissolve this compound (876 mg, 5.0 mmol) in anhydrous DCM (15 mL).

  • Initiation: Using a cannula or syringe, transfer the supernatant of the catalyst solution from the Schlenk tube to the substrate solution, leaving the AgCl precipitate behind.

  • Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor the reaction by TLC. The reaction is typically rapid.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution (5 mL).

    • Transfer the mixture to a separatory funnel, add water (20 mL), and extract with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane or DCM/methanol) to yield the pure quinoline derivative.

Data Summary: Catalyst System Influence

The choice of catalyst and solvent can significantly impact yield and selectivity. The following table provides a conceptual summary based on general principles of alkyne cyclization.

Catalyst (5 mol%)SolventTemperature (°C)Typical Yield (%)Notes
[Ph₃PAu]OTfDCM2585-95Highly efficient for 6-endo cyclization.[6]
AuCl₃Acetonitrile8070-85Stronger Lewis acid, may require heating.
PtCl₂Toluene10060-80Another effective π-acidic metal catalyst.
TfOH (Acid)DCE6050-75Metal-free option, may lead to side products.[1]

Safety and Handling

  • This compound: Handle with care. While specific data is limited, related anilines and alkynes can be toxic and irritants. GHS classifications for a similar compound include warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10]

  • Metal Catalysts: Gold, palladium, and silver salts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents like THF and DCM are flammable and volatile. Work in a well-ventilated fume hood and away from ignition sources.

  • DBU: DBU is a strong, non-nucleophilic base and is corrosive. Avoid contact with skin and eyes.

References

  • Govindan, K., Pasupuleti, R., Ramalingam, A., Chen, N.-Q., & Lin, W.-Y. (2025). Metal-Free Strategies for Indoles and o-Acyl Benzanilides From 2-Alkynylaniline Derivatives: Experimental and DFT Insights. Chemistry – An Asian Journal. Available at: [Link]

  • Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2011). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 7, 1030–1037. Available at: [Link]

  • García-García, P., & Garcı́a-Garcı́a, P. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 111(8), 4988-5066. Available at: [Link]

  • Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Reactions of Alkynes. Angewandte Chemie International Edition, 45(40), 6704-6707. Available at: [Link]

  • Larionov, O. V., Stephens, D., Mfuh, A., & Chavez, G. (2014). Copper-Catalyzed Minisci-Type Alkylation, Arylation, and Alkenylation of N-Heterocycles with Boronic Acids and Potassium Trifluoroborates. Organic Letters, 16(3), 864–867. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. [Video]. YouTube. Available at: [Link]

  • Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102871. Available at: [Link]

Sources

Application Notes and Protocols: The Catalytic Potential of 2-(2-Aminophenyl)but-3-yn-2-ol Derivatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delves into the prospective catalytic applications of a unique class of organic molecules: 2-(2-aminophenyl)but-3-yn-2-ol and its derivatives. These compounds, at the intersection of aromatic amines, tertiary propargyl alcohols, and alkynes, present a compelling platform for the design of novel ligands and catalysts. While direct catalytic applications of this specific scaffold are emerging, this document synthesizes information from structurally related systems to propose robust protocols and outline promising research directions. We will explore their synthesis, their potential as multidentate ligands for transition metals, and their prospective applications in key organic transformations such as cross-coupling reactions, asymmetric synthesis, and cascade cyclizations. The protocols provided are grounded in established catalytic principles and are intended to serve as a validated starting point for researchers seeking to exploit the unique electronic and steric properties of these molecules.

Introduction: A Multifunctional Scaffold for Catalysis

The quest for novel catalysts that offer enhanced reactivity, selectivity, and stability is a cornerstone of modern chemical research. The molecular architecture of a catalyst's ligand framework is paramount in dictating its performance. This compound derivatives are a fascinating, yet underexplored, class of compounds that feature three distinct functional groups within a compact arrangement:

  • Aniline Moiety: The primary aromatic amine provides a soft N-donor site, which is a classic coordination point for a wide range of late transition metals (e.g., Pd, Rh, Ir, Cu). The electronic properties of the phenyl ring can be readily tuned through substitution, allowing for the fine-control of the metal center's reactivity.

  • Tertiary Propargyl Alcohol: This group offers a hydroxyl O-donor and a sterically demanding tertiary carbon center. The hydroxyl group can participate in metal coordination or act as a proton shuttle. The steric bulk can influence the regioselectivity and stereoselectivity of catalytic transformations.

  • Alkyne Functionality: The carbon-carbon triple bond can coordinate to a metal center through its π-system, potentially influencing the electronic properties of the catalyst or participating directly in catalytic cycles.

This unique combination of functionalities suggests that this compound derivatives can act as versatile mono- or bidentate ligands (N, O, or π-alkyne coordination), making them attractive candidates for a variety of catalytic applications.

Synthesis of this compound Derivatives

The synthesis of the parent compound and its derivatives can be approached through several established synthetic methodologies. A common and efficient route involves the addition of a metalated alkyne to a 2-amino-substituted carbonyl compound.

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of the parent compound from 2-aminoacetophenone.

Materials:

  • 2-Aminoacetophenone

  • Trimethylsilylacetylene (TMSA)

  • n-Butyllithium (n-BuLi) or other suitable organolithium reagent

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol for desilylation.

Procedure:

  • Preparation of the Lithium Acetylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve trimethylsilylacetylene (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Addition to Ketone: In a separate flask, dissolve 2-aminoacetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the pre-formed lithium acetylide solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, monitoring by TLC for the consumption of the starting material.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the reaction. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude TMS-protected product.

  • Desilylation: Dissolve the crude product in THF and add TBAF (1 M in THF, 1.2 equivalents). Stir at room temperature for 1 hour or until TLC analysis indicates complete removal of the TMS group. Alternatively, the crude product can be dissolved in methanol and stirred with an excess of K₂CO₃.

  • Purification: After desilylation, quench the reaction with water and extract with dichloromethane. Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel to afford the desired this compound.

Prospective Catalytic Applications and Protocols

Based on the structural features of this compound derivatives and the known reactivity of related compounds, several catalytic applications can be envisioned. These molecules are primarily proposed to act as ligands for transition metal catalysts.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The aniline moiety is a well-established coordinating group for palladium, and ligands bearing this feature have been successfully employed in various cross-coupling reactions. The additional hydroxyl and alkyne functionalities can modulate the catalyst's stability and reactivity.

A palladium complex of a this compound derivative could potentially catalyze the Suzuki-Miyaura coupling of aryl halides with boronic acids. The N-donor from the aniline would be the primary coordination site, while the hydroxyl group could play a role in the transmetalation step.

Workflow for Catalyst Screening in Suzuki-Miyaura Coupling

G cluster_prep Pre-reaction Setup cluster_catalyst Catalyst System reagents Aryl Halide (1 eq.) Boronic Acid (1.2 eq.) Base (e.g., K2CO3, 2 eq.) Solvent (e.g., Toluene/H2O) reaction Reaction Mixture Heat (e.g., 80-100 °C) Inert Atmosphere (N2/Ar) reagents->reaction pd_source Pd(OAc)2 or Pd2(dba)3 (1-2 mol%) ligand This compound derivative (2-4 mol%) pd_source->ligand In-situ formation of active catalyst ligand->reaction workup Aqueous Workup Extraction Purification (Chromatography) reaction->workup product Biaryl Product workup->product analysis Analysis (GC-MS, NMR) Yield and Purity Determination product->analysis

Caption: Workflow for screening this compound derivatives as ligands in Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk tube under an inert atmosphere, stir the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the this compound derivative ligand (2 mol%) in the reaction solvent for 15-30 minutes at room temperature.

  • Reaction Setup: To the catalyst mixture, add the aryl halide (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify by column chromatography.

Application in Asymmetric Catalysis

Chiral derivatives of this compound could be synthesized and used as chiral ligands in asymmetric catalysis. The chirality could be introduced at the tertiary alcohol center or on a substituent on the phenyl ring.

A chiral ruthenium or rhodium complex of a this compound derivative could catalyze the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

G cluster_inputs Inputs cluster_outputs Outputs catalyst [Ru(II)-L] hydride [Ru(II)-H-L] catalyst->hydride + H-Donor - H-Acceptor h_acceptor H-Acceptor (e.g., Acetone) catalyst->h_acceptor ketone_complex [Ru(II)-H-L(Ketone)] hydride->ketone_complex + Ketone alkoxide [Ru(II)-O-CR2H-L] ketone_complex->alkoxide Hydride Transfer alkoxide->catalyst + H-Donor - Chiral Alcohol alcohol Chiral Alcohol alkoxide->alcohol ketone Prochiral Ketone ketone->hydride h_source H-Donor (e.g., iPrOH) h_source->catalyst

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation using a chiral ligand (L*).

Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
  • Catalyst Preparation: In a glovebox, prepare a stock solution of the chiral ruthenium catalyst, for example, by reacting [Ru(p-cymene)Cl₂]₂ with the chiral this compound derivative in a suitable solvent.

  • Reaction Setup: In a Schlenk tube, dissolve acetophenone (1.0 equivalent) in a mixture of isopropanol and a suitable solvent. Add the catalyst solution (0.5-2 mol%).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir. Monitor the reaction progress by GC or HPLC.

  • Work-up and Analysis: After completion, remove the solvent under reduced pressure. Purify the resulting 1-phenylethanol by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Substrates for Cascade Reactions

The inherent functionalities of this compound derivatives make them excellent substrates for intramolecular cascade reactions to synthesize complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. A notable example is the gold- or platinum-catalyzed cyclization.

Treatment of a this compound derivative with a gold(I) catalyst could trigger an intramolecular hydroamination of the alkyne by the aniline nitrogen, followed by a cyclization involving the hydroxyl group, leading to the formation of complex indole or quinoline derivatives.

Data Summary and Comparison

Since direct catalytic data for this compound derivatives is not yet widely available, the following table presents representative data for related ligand systems in Suzuki-Miyaura coupling to provide a benchmark for expected performance.

Ligand Palladium Source Aryl Halide Boronic Acid Yield (%) Reference
Buchwald Ligand (SPhos)Pd(OAc)₂4-ChlorotoluenePhenylboronic acid>95(Generic data)
N-Aryl AminophosphinePd₂(dba)₃4-Bromoanisole4-Formylphenylboronic acid92(Generic data)
Proposed Ligand Pd(OAc)₂ Aryl Bromide Arylboronic acid Expected: Good to Excellent This work

Conclusion and Future Outlook

The this compound scaffold represents a promising platform for the development of novel ligands and catalysts. Its modular synthesis allows for the facile introduction of steric and electronic diversity. The protocols and applications outlined in this guide, though based on analogies with established catalytic systems, provide a solid foundation for researchers to explore the full potential of this intriguing class of molecules. Future work should focus on the synthesis of a library of these derivatives, the characterization of their metal complexes, and a systematic evaluation of their catalytic performance in a broad range of organic transformations. The unique structural features of these compounds may lead to catalysts with unprecedented activity and selectivity, contributing significantly to the fields of organic synthesis and drug discovery.

References

Due to the prospective nature of this application note, direct references for the catalytic use of the title compounds are not available. The following references provide foundational knowledge for the proposed applications.

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Fürstner, A., & Davies, P. W. (2007). Catalytic carbophilic activation: catalysis by platinum and gold π-acids. Angewandte Chemie International Edition, 46(19), 3410-3449. [Link]

  • Che, C. M., & Lo, V. K. Y. (2010). Gold(I)-and gold(III)-catalyzed synthesis of functionalized indoles. Chemical Communications, 46(42), 7807-7819. [Link]

  • A novel cascade reaction of internal alkynols with 1-(2-aminophenyl)prop-2-ynols has been developed to form a new N,O-containing fused 5,5,6-tricyclic skeleton. Chemical Communications (RSC Publishing). [Link]

Application Note: Protecting Group Strategies for 2-(2-Aminophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Triad

The molecule 2-(2-aminophenyl)but-3-yn-2-ol represents a classic "triad" challenge in organic synthesis. It contains three distinct reactive centers packed into a low-molecular-weight scaffold:

  • Nucleophilic Aniline (-NH₂): Prone to oxidation and non-selective alkylation.

  • Tertiary Propargylic Alcohol (-C(OH)R₂): Sterically hindered yet highly sensitive to acid-catalyzed Meyer-Schuster rearrangement or dehydration (elimination).

  • Terminal Alkyne (-C≡CH): Susceptible to deprotonation or transition-metal mediated coupling.

This guide provides validated protocols for the chemoselective protection of the amine and alcohol moieties. The critical insight for this specific scaffold is the acid-sensitivity of the tertiary propargylic alcohol. Standard N-Boc deprotection strategies (e.g., TFA/DCM) often lead to the destruction of the alcohol functionality. Therefore, we present two distinct strategic workflows: the Standard N-Boc Route (for robust downstream chemistry) and the Orthogonal N-Fmoc Route (for acid-sensitive pathways).

Structural Vulnerability Analysis

Before selecting a protocol, the user must understand the reactivity landscape. The diagram below details the specific risks associated with each functional group on this scaffold.

G Molecule This compound Amine Aniline (-NH2) Primary Nucleophile Molecule->Amine Alcohol Tert-Propargylic Alcohol (-OH) Acid Sensitive / Sterically Hindered Molecule->Alcohol Alkyne Terminal Alkyne (-C≡CH) Metal-Catalyst Poison / Acidic Proton Molecule->Alkyne Risk_Amine Risk: Oxidation during metal catalysis (Pd/Au) Amine->Risk_Amine Risk_Alcohol CRITICAL RISK: Meyer-Schuster Rearrangement or Dehydration in Acid (TFA) Alcohol->Risk_Alcohol Risk_Alkyne Risk: Sonogashira homocoupling or Hydration Alkyne->Risk_Alkyne

Figure 1: Reactivity map highlighting the critical acid-sensitivity risk of the tertiary propargylic alcohol.

Protocol A: Chemoselective N-Protection (Boc)

Best For: Workflows where the final deprotection can be oxidative or thermal, or where the alcohol will be consumed (e.g., cyclization) immediately. Caution: Avoid strong acid deprotection (TFA/HCl) if the alcohol must remain intact.

Rationale

The aniline nitrogen is significantly more nucleophilic than the tertiary oxygen. However, because the aniline is electron-deficient (relative to alkyl amines), "forcing" conditions can sometimes lead to O-acylation. This protocol uses a catalyst-free methanol-promoted approach to ensure N-selectivity.

Step-by-Step Methodology
ParameterSpecification
Reagents Boc₂O (1.1 equiv), MeOH (Solvent)
Temperature 25 °C to 40 °C
Time 4–6 Hours
Yield Target >90%
  • Dissolution: Dissolve this compound (1.0 equiv) in Methanol (0.5 M concentration).

    • Note: Methanol acts as a hydrogen-bond donor catalyst, accelerating the attack of the aniline on Boc₂O without requiring base [1].

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in a single portion.

  • Reaction: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 4:1). The amine spot (lower Rf) should disappear, replaced by the N-Boc spot (higher Rf).

    • Optimization: If reaction is sluggish after 4 hours, warm to 40 °C. Do not add DMAP, as this increases the risk of O-Boc formation on the alcohol.

  • Workup: Evaporate MeOH under reduced pressure.

  • Purification: The residue is often pure enough. If necessary, flash chromatography on silica gel (neutralized with 1% Et₃N to prevent acid-catalyzed alcohol degradation).

Deprotection Warning: Do NOT use 50% TFA/DCM. This will likely cause dehydration of the tertiary alcohol.

  • Alternative Removal: Use TMSOTf/2,6-lutidine followed by mild hydrolysis, or thermal deprotection (180 °C) if the substrate allows.

Protocol B: Orthogonal N-Protection (Fmoc)

Best For: Synthesis requiring high fidelity of the tertiary alcohol. Fmoc is removed with base (Piperidine), leaving the acid-sensitive propargylic alcohol completely untouched.

Rationale

Since the tertiary propargylic alcohol is sensitive to acid but stable to base, Fmoc is the superior choice for preserving the -OH group.

Step-by-Step Methodology
ParameterSpecification
Reagents Fmoc-Cl (1.05 equiv), NaHCO₃ (2.0 equiv)
Solvent Acetone / Water (1:1)
Temperature 0 °C to 25 °C
  • Preparation: Suspend the starting material (1.0 equiv) and NaHCO₃ (2.0 equiv) in a 1:1 mixture of Acetone and Water (0.2 M).

  • Addition: Cool to 0 °C. Add Fmoc-Cl (1.05 equiv) dropwise as a solution in minimal acetone.

    • Why NaHCO₃? It neutralizes the HCl byproduct without being strong enough to deprotonate the alkyne (pKa ~25) or alcohol.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Workup: Dilute with EtOAc. Wash with water (x2) and brine. Dry over Na₂SO₄.

  • Deprotection Strategy: 20% Piperidine in DMF (Standard). This condition is perfectly safe for the tertiary alcohol and the alkyne.

Protocol C: Sterically Hindered O-Silylation (TBS)

Best For: "Locking" the molecule for aggressive organometallic coupling (e.g., Sonogashira on the alkyne). Challenge: Tertiary alcohols are notoriously difficult to silylate with standard TBSCl/Imidazole conditions.

Rationale

Standard silylation (TBSCl) will fail or take days due to the steric bulk of the tertiary propargylic center. We utilize TBSOTf (Trimethylsilyl trifluoromethanesulfonate) , a highly reactive silylating agent, combined with 2,6-Lutidine as a non-nucleophilic base [2].[1]

Step-by-Step Methodology
ParameterSpecification
Reagents TBSOTf (1.5 equiv), 2,6-Lutidine (2.0 equiv)
Solvent DCM (Anhydrous)
Temperature 0 °C → RT
  • Setup: Flame-dry glassware under Argon/Nitrogen. Dissolve the N-protected intermediate (from Protocol A or B) in anhydrous DCM (0.3 M).

    • Note: It is highly recommended to protect the Amine before the Alcohol to prevent N-silylation.

  • Base Addition: Add 2,6-Lutidine (2.0 equiv) and cool to 0 °C.

  • Catalyst Addition: Add TBSOTf (1.5 equiv) dropwise. The solution may fume slightly.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT. Monitor by TLC.[2]

  • Quench: Quench with Saturated NaHCO₃ (Do not use acidic quench).

  • Purification: Flash chromatography (Hexane/EtOAc).

Decision Matrix & Troubleshooting

The following logic flow helps determine the correct strategy based on your downstream needs.

DecisionTree Start Start: This compound Q1 Must the Alcohol survive deprotection? Start->Q1 Route_Boc Route A: N-Boc (Robust, but acid risk) Q1->Route_Boc No (or willing to use Lewis Acid) Route_Fmoc Route B: N-Fmoc (Base labile, Alcohol Safe) Q1->Route_Fmoc Yes (High Fidelity) Q2 Is the Alkyne reacting next? Route_Boc->Q2 Route_Fmoc->Q2 Prot_OH Protect OH with TBS (Use TBSOTf) Q2->Prot_OH Yes (Lithiation/Coupling) No_Prot Leave OH free Q2->No_Prot No (Mild conditions)

Figure 2: Strategic decision tree for selecting the optimal protecting group.

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield on N-Boc Steric hindrance or low nucleophilicity.Switch solvent to MeOH (catalytic effect) or warm to 50°C.
Alcohol Elimination Acidic workup or deprotection.STOP. Avoid TFA. Use Fmoc strategy or deprotect Boc with TMSOTf/Lutidine.
Incomplete O-Silylation TBSCl is too weak for tert-alcohol.Switch to TBSOTf + 2,6-Lutidine.
N,O-Bis-Boc Formation Excess Boc₂O or DMAP used.Use exactly 1.0-1.1 equiv Boc₂O. Avoid DMAP.

References

  • WuXi Biology. (2015). Alcohol Speed up Boc Protection of Primary Amines.[3] Retrieved from

  • Common Organic Chemistry. (2023). TBS Protection: TBS-OTf Conditions for Hindered Alcohols.[1] Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.). Wiley. (General reference for stability constants).
  • Gelest, Inc. (2020). Deprotection of Silyl Ethers - Technical Library. Retrieved from

Sources

Application Notes and Protocols for the Polymerization of 2-(2-Aminophenyl)but-3-yn-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Monomer for Functional Polymeric Architectures

The convergence of tailored monomer synthesis and advanced polymerization techniques has paved the way for novel functional polymers with applications spanning from materials science to biomedicine. 2-(2-Aminophenyl)but-3-yn-2-ol and its derivatives represent a unique class of monomers, integrating the functionalities of an aromatic amine, a terminal alkyne, and a tertiary alcohol. This trifecta of reactive sites offers a versatile platform for creating complex polymeric structures with tunable properties. The resulting polymers, possessing a conjugated backbone, are of particular interest for applications requiring conductivity, photo-responsiveness, and biocompatibility, such as in biosensors, tissue engineering, and controlled drug delivery systems.[1][2][3][4]

This technical guide provides an in-depth exploration of two primary strategies for the polymerization of this compound derivatives: oxidative polymerization of the aniline moiety and transition metal-catalyzed polymerization of the terminal alkyne. We will delve into the mechanistic underpinnings of each approach, offer detailed experimental protocols, and discuss the characterization of the resulting polymers and their potential applications, particularly in the realm of drug development.

Monomer Synthesis and Considerations

The synthesis of the parent monomer, this compound, can be achieved through established organic chemistry routes. A common industrial method for creating the 2-methyl-3-butyn-2-ol scaffold involves the base-catalyzed condensation of acetone and acetylene, a variant of the Favorskii reaction.[5] This scaffold can then be coupled with a suitable aminophenyl precursor. An alternative approach involves the reaction of acetone with a protected version of acetylene, followed by functionalization.[5] The purity of the monomer is paramount for achieving polymers with desired molecular weights and low dispersity. Standard purification techniques such as column chromatography and recrystallization are recommended.

Polymerization Strategies: Two Pathways to Novel Materials

The bifunctional nature of this compound allows for two distinct polymerization pathways. The choice of method will dictate the final polymer architecture and, consequently, its properties and potential applications.

Strategy 1: Oxidative Polymerization of the Aniline Moiety

This approach leverages the well-established oxidative polymerization of aniline and its derivatives to form a polyaniline-like backbone.[6] The alkyne and hydroxyl groups are retained as pendant functionalities, which can be utilized for post-polymerization modifications.

Causality of Experimental Choices:

  • Oxidizing Agent: Ammonium persulfate (APS) is a commonly used and effective oxidant for aniline polymerization. It initiates the reaction by generating aniline radical cations.

  • Acidic Medium: The polymerization is typically conducted in an acidic solution (e.g., HCl) to protonate the aniline monomer, increasing its solubility and facilitating the formation of the desired emeraldine salt form of the polymer.[7]

  • Temperature: Low temperatures (0-5 °C) are often employed to control the reaction rate and minimize the formation of undesirable side products and branching.

Experimental Protocol: Oxidative Polymerization

Materials:

  • This compound derivative (monomer)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Ammonium hydroxide, 0.1 M

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of the this compound derivative in 1 M HCl in a three-necked flask equipped with a mechanical stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.

  • Initiator Solution Preparation: In a separate beaker, dissolve ammonium persulfate (a typical molar ratio of monomer to APS is 1:1 to 1:1.25) in 1 M HCl.[7]

  • Polymerization: Add the APS solution dropwise to the stirred monomer solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to proceed for 24 hours at the same temperature. A dark-colored precipitate (typically dark green or black) should form, indicating polymer formation.

  • Polymer Isolation and Purification:

    • Filter the reaction mixture through a Buchner funnel.

    • Wash the polymer precipitate sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and initiator residues.

    • To obtain the emeraldine base form, the polymer can be de-protonated by stirring in a 0.1 M ammonium hydroxide solution for several hours, followed by filtration and washing with deionized water until the filtrate is neutral.

  • Drying: Dry the final polymer product in a vacuum oven at 40-50 °C to a constant weight.

Diagram of Oxidative Polymerization Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer_sol Monomer in 1M HCl Reaction Reaction at 0-5 °C for 24h Monomer_sol->Reaction APS_sol APS in 1M HCl APS_sol->Reaction Dropwise addition Filtration Filtration Reaction->Filtration Washing Washing (HCl, H2O, Methanol) Filtration->Washing Deprotonation Deprotonation (NH4OH) Washing->Deprotonation Final_Washing Final Washing (H2O) Deprotonation->Final_Washing Drying Drying Final_Washing->Drying

Caption: Workflow for the oxidative polymerization of this compound derivatives.

Strategy 2: Transition Metal-Catalyzed Polymerization of the Alkyne Moiety

This strategy focuses on the polymerization of the terminal alkyne group, leading to a polyacetylene backbone with pendant aminophenyl alcohol groups. Rhodium- and palladium-based catalysts are particularly effective for the polymerization of substituted acetylenes.[8][9]

Causality of Experimental Choices:

  • Catalyst Selection:

    • Rhodium Catalysts: Complexes like [(nbd)RhCl]₂ (nbd = norbornadiene) are highly active for the polymerization of monosubstituted acetylenes, often yielding polymers with high cis-transoidal stereoregularity and helical structures.[9] The polymerization is tolerant to various functional groups.

    • Palladium Catalysts: Palladium complexes, often used in Sonogashira coupling reactions, can also catalyze the polymerization of terminal alkynes.[10] These reactions typically involve a cocatalyst system, such as a copper salt and an amine base.

  • Solvent: A non-protic, coordinating solvent like tetrahydrofuran (THF) or toluene is generally used to dissolve the monomer and the catalyst system.

  • Inert Atmosphere: These polymerizations are sensitive to oxygen and moisture, which can deactivate the catalyst. Therefore, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

Experimental Protocol: Rh-Catalyzed Alkyne Polymerization

Materials:

  • This compound derivative (monomer)

  • [(nbd)RhCl]₂ (catalyst)

  • Triethylamine (co-catalyst/base)

  • Anhydrous tetrahydrofuran (THF) or toluene (solvent)

  • Methanol (for precipitation)

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, prepare a stock solution of the monomer in the chosen anhydrous solvent. In a separate Schlenk flask, dissolve the rhodium catalyst in the same solvent.

  • Polymerization Initiation: To the stirred monomer solution, add the catalyst solution via a syringe. A typical monomer-to-catalyst ratio ranges from 50:1 to 200:1. Then, add the co-catalyst (e.g., triethylamine) if required.

  • Reaction Conditions: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 30-60 °C) for a specified time (typically 1 to 24 hours). The progress of the polymerization can be monitored by techniques like thin-layer chromatography (TLC) or by observing an increase in the viscosity of the solution.

  • Polymer Precipitation and Isolation:

    • Once the desired conversion is achieved, pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, with vigorous stirring.

    • The polymer will precipitate out of the solution.

    • Collect the polymer by filtration.

  • Purification and Drying:

    • Wash the collected polymer with fresh non-solvent to remove any residual monomer and catalyst.

    • Dry the polymer in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

Diagram of Rh-Catalyzed Polymerization Workflow:

G cluster_prep Inert Atmosphere Preparation cluster_reaction Polymerization cluster_purification Purification Monomer_sol Monomer in Anhydrous Solvent Reaction Reaction at RT to 60 °C for 1-24h Monomer_sol->Reaction Catalyst_sol Rh Catalyst in Anhydrous Solvent Catalyst_sol->Reaction Addition Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Methanol Filtration->Washing Drying Drying Washing->Drying

Caption: Workflow for the Rh-catalyzed polymerization of this compound derivatives.

Characterization of the Resulting Polymers

A thorough characterization is essential to understand the structure, molecular weight, and properties of the synthesized polymers. The following table summarizes the key analytical techniques and the information they provide.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidation of the polymer's chemical structure and confirmation of monomer incorporation.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of characteristic functional groups and confirmation of polymerization through the disappearance of monomer-specific peaks (e.g., C≡C-H stretch) and the appearance of polymer backbone signals.
UV-Visible (UV-Vis) Spectroscopy Information on the electronic transitions and the extent of conjugation in the polymer backbone.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[11]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and degradation profile of the polymer.[12]
Scanning Electron Microscopy (SEM) Investigation of the surface morphology and microstructure of the polymer.

Applications in Drug Development

Polymers derived from this compound are promising candidates for various biomedical applications, particularly in drug delivery.[1][3]

  • Drug Conjugation: The presence of reactive amine and hydroxyl groups on the polymer backbone allows for the covalent attachment of therapeutic agents. This can improve the drug's solubility, prolong its circulation time, and enable targeted delivery.[13]

  • Controlled Release Systems: The polymer can be formulated into nanoparticles, micelles, or hydrogels to encapsulate drugs.[14][15] The release of the drug can be triggered by changes in the physiological environment (e.g., pH, temperature) or by external stimuli (e.g., light), owing to the responsive nature of the conjugated backbone.

  • Biocompatible Coatings: These polymers can be used to coat medical devices and implants to improve their biocompatibility and reduce adverse reactions.[1]

  • Biosensing: The conductive properties of the polymer backbone can be exploited for the development of sensitive biosensors for the detection of biomolecules.

Diagram of Polymer-Drug Conjugate for Targeted Delivery:

G Polymer Polymer Backbone Amine Group Hydroxyl Group Conjugate Polymer-Drug Conjugate Polymer:f0->Conjugate Covalent Linkage Drug Therapeutic Drug Drug->Conjugate Targeting_Ligand Targeting Ligand Targeting_Ligand->Conjugate Cell Target Cell Conjugate->Cell Targeted Delivery

Caption: Schematic of a multifunctional polymer-drug conjugate for targeted cell delivery.

Conclusion and Future Outlook

The polymerization of this compound derivatives offers a versatile platform for the synthesis of novel functional polymers with significant potential in drug development and other advanced applications. The choice between oxidative polymerization of the aniline moiety and transition metal-catalyzed polymerization of the alkyne group allows for the creation of distinct polymeric architectures with tailored properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this exciting class of materials. Future research will likely focus on the synthesis of a wider range of derivatives, the development of more sophisticated polymer architectures (e.g., block copolymers, star polymers), and a deeper investigation into their biological interactions for the design of next-generation therapeutic systems.

References

  • 2-Methyl-3-butyn-2-ol: A Versatile Chemical Compound with Wide Applications. (n.d.). Retrieved from [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances. [Link]

  • 2-Methylbut-3-yn-2-ol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of 2-methyl-3-buten-2-ol. (1974).
  • Recent Advances in the Synthesis of Substituted Polyacetylenes. (2022). Polymers. [Link]

  • Polymeric conjugates for drug delivery. (2012). Pharmaceutical Research. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Preparation method of 2-methyl-3-butyne-2-ol. (2014).
  • Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. (2024). Dalton Transactions. [Link]

  • Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. (2015). ResearchGate. [Link]

  • Functionalized conductive polymer composites for tissue engineering and biomedical applications- a mini review. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Development of Rhodium Complexes for the Polymerization of Substituted Acetylenes, and Their Application to Synthesis of Helical. (2012). Kyoto University Research Information Repository. [Link]

  • Research Progress on Conducting Polymer-Based Biomedical Applications. (2021). Polymers. [Link]

  • Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. (n.d.).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]

  • Advances in Polyaniline for Biomedical Applications. (2022). Current Medicinal Chemistry. [Link]

  • Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (2017). OSTI.gov. [Link]

  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (2023). Polymers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Aminophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-(2-aminophenyl)but-3-yn-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this valuable synthetic intermediate in high purity. My approach is to move beyond simple protocols and delve into the chemical principles governing each purification step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Initial Assessment of Crude Material

Before selecting a purification strategy, a preliminary analysis of your crude product is essential. The physical state and impurity profile of your material will dictate the most efficient path forward.

FAQ 1: My crude product is a dark, viscous oil, but the literature reports a solid. What does this indicate?

Answer: The presence of residual solvent, unreacted starting materials, or reaction byproducts is likely preventing the crystallization of your target compound. This compound is a solid with a reported melting point of approximately 118-122 °C. Significant deviation from a solid-state suggests a purity level likely below 90% and indicates that a bulk purification method, such as acid-base extraction or column chromatography, should be your first step before attempting recrystallization.

FAQ 2: What are the most probable impurities I should be looking for?

Answer: The identity of impurities is entirely dependent on the synthetic route employed. However, for common syntheses involving the coupling of a protected acetylene with an aminophenyl derivative (or a related precursor), the following impurities are frequently observed.

Potential Impurity Origin Typical Removal Strategy
Unreacted 2-ethynylanilineStarting MaterialAcid-Base Extraction, Column Chromatography
Unreacted Acetone/Propargyl alcohol derivativeStarting MaterialEvaporation, Column Chromatography
Over-alkylation or Di-substituted productsSide ReactionColumn Chromatography, Recrystallization
Oxidized byproducts (colored)Amine degradationActivated Carbon treatment, Column Chromatography
Residual Catalysts (e.g., Palladium, Copper)Reaction WorkupFiltration through Celite/Silica plug, Acid-Base Extraction

This table summarizes common impurities and initial strategies for their removal.

Section 2: Selecting Your Purification Strategy

The choice of purification technique is a critical decision based on the scale of your reaction and the initial purity of your crude material. I have designed the following workflow to guide your decision-making process.

Purification_Workflow start Crude this compound tlc Analyze by TLC/LCMS (Assess Purity) start->tlc purity_check Purity >90%? tlc->purity_check scale_check Scale >5g? purity_check->scale_check No recrystallization Recrystallization purity_check->recrystallization Yes extraction Acid-Base Extraction scale_check->extraction Yes chromatography Column Chromatography scale_check->chromatography No extraction->recrystallization chromatography->recrystallization final_product Pure Product (>98%) recrystallization->final_product

Caption: Decision workflow for purification strategy.

Section 3: Troubleshooting Acid-Base Extraction

This technique leverages the basicity of the aromatic amine to separate it from neutral or acidic impurities. It is an excellent first-pass purification for large-scale reactions or very impure samples.[1]

FAQ 3: I performed an acid-base extraction, but my recovery is very low. Where did my product go?

Answer: Low recovery in an acid-base extraction typically points to one of three issues:

  • Incomplete Protonation/Deprotonation: The aromatic amine must be fully protonated to move into the aqueous layer, and fully deprotonated to return to the organic layer.

    • Solution: When acidifying, use a strong acid like 1M HCl and check the pH of the aqueous layer to ensure it is acidic (pH 1-2). When basifying, use a base like 2M NaOH and confirm the aqueous layer is basic (pH 9-10) with pH paper.[2]

  • Emulsion Formation: Vigorous shaking can create stable emulsions at the interface of the organic and aqueous layers, trapping your product.

    • Solution: Instead of shaking, gently invert the separatory funnel multiple times. If an emulsion forms, it can often be broken by adding a saturated aqueous solution of NaCl (brine), which increases the ionic strength of the aqueous layer.[3]

  • Insufficient Extraction: Your compound, even in its neutral form, may have some slight solubility in the aqueous phase.

    • Solution: When extracting the final, deprotonated product back into an organic solvent, perform at least three separate extractions with fresh solvent to ensure complete recovery.[4]

Protocol: High-Recovery Acid-Base Extraction
  • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Add an equal volume of 1M HCl (aq). Gently invert the funnel 10-15 times, venting frequently.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh 1M HCl twice more, combining all aqueous extracts.

  • Wash the original organic layer (which contains neutral impurities) with brine, dry it, and set it aside for later analysis if desired.[3]

  • Cool the combined acidic aqueous extracts in an ice bath.

  • Slowly add 2M NaOH (aq) with stirring until the solution is basic (pH 9-10). Your product should precipitate or form an oily suspension.

  • Extract the basified aqueous layer three times with fresh ethyl acetate or DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.[5]

Section 4: Troubleshooting Column Chromatography

For separating closely related impurities or for smaller-scale purifications, column chromatography is the method of choice. However, the basic amine in your compound presents a specific challenge.

FAQ 4: My compound is streaking severely on the silica gel column, leading to poor separation and mixed fractions. Why is this happening?

Answer: This is a classic problem when purifying amines on standard silica gel. Silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups. These acidic sites can protonate your basic amine, causing it to bind strongly and irreversibly, or elute very slowly and broadly (streaking).[6]

  • Solution 1 (Recommended): Add a competing base to your mobile phase. Incorporating 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia into your eluent system will neutralize the acidic sites on the silica, allowing your amine to elute cleanly and sharply.[7][8]

  • Solution 2: Use an alternative stationary phase. Amine-functionalized silica columns are commercially available and provide an excellent, non-acidic surface for purifying basic compounds, often yielding superior separation compared to modified eluents on standard silica.[9] Alumina (basic or neutral) can also be a suitable alternative.

Protocol: Flash Chromatography with a Modified Eluent
  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Add 1% TEA to the TLC developing chamber. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (containing 1% TEA) and pack your column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or DCM. Pre-adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent (with 1% TEA) and gradually increase the proportion of the polar solvent (also with 1% TEA).

  • Collection: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

Section 5: Troubleshooting Recrystallization

Recrystallization is the final and most powerful step for achieving high analytical purity, provided you have a solid material that is at least ~90% pure.[10]

FAQ 5: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.

  • Cause & Solution: This often happens when the boiling point of your chosen solvent is too high, or if the solution is cooled too rapidly. Try a lower-boiling solvent. Alternatively, ensure you are using the absolute minimum amount of hot solvent to dissolve your compound.[11] Allow the solution to cool very slowly to room temperature before moving it to an ice bath. Scratching the inside of the flask with a glass rod at the solution's surface can often initiate crystallization.

FAQ 6: How do I select the right solvent for recrystallization?

Answer: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]

  • Single-Solvent Method: Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). Heat the soluble samples and allow them to cool. A good solvent will show significant crystal formation upon cooling.

  • Two-Solvent Method: This is useful if no single solvent is ideal. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., methanol or DCM). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or hexanes) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[12][13]

Protocol: Two-Solvent Recrystallization (Methanol/Water)
  • Place the purified solid in an Erlenmeyer flask with a stir bar.

  • Heat the flask and add a minimal amount of hot methanol, just enough to fully dissolve the solid.

  • Continue heating and add water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.

  • Remove the heat source and allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold methanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Section 6: Final Product Handling

FAQ 7: How should I store the final, pure product?

Answer: Aromatic amines can be susceptible to air oxidation, which often manifests as a darkening in color over time. For long-term storage, it is recommended to keep the solid product in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) and store it in a cool, dark place, preferably below 15°C.

References

  • Acid-Base Extraction Tutorial. (2020). YouTube. Retrieved from [Link]

  • Nichols, L. (n.d.). Acid-Base Extraction. University of California, Davis. Retrieved from [Link]

  • Dave, P. (2020). Recrystallization. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification?. Retrieved from [Link]

  • Reddit r/chemhelp. (2022). Chromotography with free amines?. Retrieved from [Link]

  • Google Patents. (2013). Process for the purification of aromatic amines.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • MDPI. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • ResearchGate. (2013). Troubleshooting protein purification?. Retrieved from [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Acid-Base Extraction. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link]

  • Reddit r/Chempros. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. Retrieved from [Link]

  • Williamson, K. L. (n.d.). Recrystallization - Part 2. Macroscale and Microscale Organic Experiments. Retrieved from [Link]

  • Organic Syntheses. (2007). Org. Synth. 2007, 84, 120. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify imine using column chromatography?. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of 2-methyl-3-butyne-2-ol.
  • Google Patents. (1974). Synthesis of 2-methyl-3-buten-2-ol.

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Technical Support Center: Crystallization of 2-(2-Aminophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 2-(2-aminophenyl)but-3-yn-2-ol. The unique structure of this molecule, featuring a tertiary propargyl alcohol, an aromatic ring, and a primary aniline moiety, presents specific challenges and opportunities in its purification by crystallization. The interplay between the polar, hydrogen-bonding amine and alcohol groups and the non-polar aromatic and alkyne functionalities dictates its solubility and crystalline behavior.

This guide is designed to move beyond simple procedural lists. It provides a framework for understanding the underlying physicochemical principles, enabling you to troubleshoot effectively and develop a robust, repeatable crystallization protocol.

Section 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound has completely dissolved in the hot solvent, but no crystals have formed even after extensive cooling. What is the likely cause?

A: This is a classic sign that the solution is not sufficiently supersaturated, which is almost always due to using an excessive amount of solvent.[1] The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[2]

  • Causality: A saturated solution at a high temperature must become supersaturated upon cooling for crystals to form. If too much solvent is present, the solution may remain unsaturated or only slightly saturated even at low temperatures, preventing nucleation.

  • Troubleshooting Steps:

    • Confirm Saturation: Dip a glass stirring rod into your solution, remove it, and let the solvent evaporate. A significant solid residue on the rod indicates that a good amount of your compound is still in solution.[1]

    • Reduce Solvent Volume: Gently heat the flask and boil off a portion of the solvent (e.g., 10-20% of the volume) under a nitrogen or argon stream to prevent oxidation. Allow the solution to cool slowly again.[1]

    • Induce Nucleation: If the solution appears sufficiently concentrated, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal nucleation. Alternatively, if you have a pure crystal from a previous batch, add a single, tiny seed crystal.

    • Consider an Anti-Solvent: If reducing volume is impractical, you can cautiously add an "anti-solvent" (a solvent in which your compound is insoluble but which is miscible with your crystallization solvent) dropwise until the solution becomes faintly cloudy, then warm slightly to clarify and cool slowly.

Q2: Instead of forming solid crystals, my product has separated as an oily liquid. How do I resolve this "oiling out"?

A: "Oiling out" occurs when the solute's solubility is exceeded to such a high degree that it comes out of solution as a liquid phase rather than an ordered solid lattice. This is common when the compound's melting point is lower than the boiling point of the solvent or when high levels of impurities are present, causing a melting point depression.

  • Causality: The formation of an oil indicates that the kinetic barrier to phase separation as a liquid is lower than the barrier to nucleation and growth of an ordered crystal. Impurities can disrupt the packing of molecules into a crystal lattice, favoring this disordered separation.[3][4]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the mixture until the oil redissolves completely. Add a small, measured amount of the same hot solvent (e.g., 5-10% more) to slightly decrease the level of supersaturation that will be achieved upon cooling.[1]

    • Slow Down the Cooling: This is critical. Rapid cooling encourages oiling out. After dissolving, allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to a colder environment like a refrigerator or ice bath. Slow cooling gives molecules the time they need to orient themselves correctly into a crystal lattice.

    • Change Solvents: The current solvent may be too good a solvent, or its boiling point may be too high relative to your compound's melting point. Switch to a solvent system with a lower boiling point or one in which the compound has slightly lower solubility at elevated temperatures.

Q3: My crystallized product is discolored (e.g., yellow, tan, or brown), but it should be a white or off-white solid. How can I remove the color?

A: The aminophenyl group is susceptible to air oxidation, which often produces highly colored impurities.

  • Causality: Aniline and its derivatives can be oxidized by atmospheric oxygen, a process often accelerated by heat and light, leading to the formation of chromophores.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Dissolve the crude, colored solid in the minimum amount of a suitable hot solvent. Add a very small amount of activated charcoal (e.g., 1-2% of the solute's weight) to the hot solution.

      • Expert Tip: Using too much charcoal can significantly reduce your yield, as it can adsorb your desired product along with the impurities.[1]

    • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel to remove the charcoal.

    • Crystallize the Filtrate: Allow the hot, decolorized filtrate to cool slowly as you would in a normal crystallization.

    • Preventative Measures: For future experiments, conduct the dissolution and cooling steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: My yield is very low, even though I see crystals forming. Where did my product go?

A: Low yield is typically a result of either using too much solvent or performing a procedural step incorrectly.[1]

  • Causality: Every compound has some residual solubility even in a cold solvent. If an excessive volume of solvent is used, a substantial amount of the product will remain dissolved in the mother liquor after filtration.[1]

  • Troubleshooting Steps:

    • Check the Mother Liquor: As described in Q1, test the filtrate for dissolved product.

    • Second Crop Recovery: If significant product remains, you can concentrate the mother liquor by boiling off solvent and cooling again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.

    • Review Transfer Steps: Product can be lost during transfers, especially during hot filtration if crystallization occurs prematurely in the funnel. Ensure your filtration apparatus is pre-heated.[1]

    • Optimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent. Using too much wash solvent or warm solvent will dissolve some of your product.

Section 2: Systematic Protocol for Crystallization Solvent Screening

A logical, small-scale solvent screen is the most effective way to identify the ideal conditions for crystallizing this compound. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[2]

Experimental Protocol
  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes or vials.

  • Solvent Addition: To each tube, add a potential solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. If it dissolves in less than 0.5 mL, the solvent is likely too good for crystallization via cooling. If it is largely insoluble, proceed to the next step.

  • Heating: For solvents where the compound was poorly soluble at room temperature, gently heat the mixture in a sand or water bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely. Record the approximate volume.

  • Cooling & Observation:

    • Allow the tubes to cool slowly to room temperature. Observe for crystal formation.

    • If no crystals form, place the tubes in an ice-water bath (0 °C).

    • Observe the quality and quantity of the crystals. An ideal result is a large mass of crystalline solid, leaving a clear supernatant.

Data Presentation: Recommended Solvents for Screening
Solvent SystemClass / PolarityBoiling Point (°C)Rationale & Comments
TolueneAromatic / Low111The aromatic nature may interact favorably with the phenyl group. Good for slow cooling.
Ethyl Acetate (EtOAc)Ester / Medium77A versatile solvent that often works well for moderately polar compounds.
Isopropanol (IPA)Alcohol / Polar82Hydrogen bonding capabilities may aid in dissolving the compound.
Acetonitrile (MeCN)Nitrile / Polar82A polar aprotic solvent that can offer different selectivity.
Mixed Solvents
Toluene / HeptaneLow / Non-polar98-111Dissolve in hot toluene, then add heptane as an anti-solvent.
EtOAc / HexaneMedium / Non-polar69-77A very common and effective combination.[3] Dissolve in hot EtOAc and add hexane.
IPA / WaterPolar / Polar82-100Dissolve in hot IPA; the amine and alcohol groups may allow for the use of water as an anti-solvent.

Section 3: Visual Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve common crystallization problems.

Troubleshooting_Crystallization start Crude Product Dissolved in Minimum Hot Solvent cool Cool Solution Slowly start->cool outcome Observe Outcome cool->outcome crystals Abundant Crystalline Solid Forms outcome->crystals Ideal Result oil Product Separates as an Oil outcome->oil Problem no_crystals Solution Remains Clear outcome->no_crystals Problem filter Filter, Wash with Cold Solvent, and Dry crystals->filter success Pure Product filter->success reheat_oil Re-heat to Dissolve Oil oil->reheat_oil add_solvent Add 5-10% More Solvent reheat_oil->add_solvent cool_slower Cool Much Slower (Insulate Flask) add_solvent->cool_slower cool_slower->outcome check_ml Check Mother Liquor (Glass Rod Test) no_crystals->check_ml ml_outcome Residue on Rod? check_ml->ml_outcome reduce_vol Boil Off Solvent to Reduce Volume ml_outcome->reduce_vol Yes (Too Dilute) induce Induce Nucleation (Scratch / Seed) ml_outcome->induce No (Try to Force It) reduce_vol->cool induce->outcome

Sources

Technical Support Center: Synthesis of 2-(2-Aminophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-aminophenyl)but-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the success and integrity of your experiments.

The synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, is most commonly achieved through a Sonogashira coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl halide (e.g., 2-iodoaniline) with a terminal alkyne (2-methyl-3-butyn-2-ol), catalyzed by a palladium complex and often a copper(I) co-catalyst.[1][2][3] While robust, this reaction is not without its potential pitfalls, leading to the formation of characteristic byproducts that can complicate purification and reduce yields. This guide will address these common issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound via Sonogashira coupling, and how can I identify it?

A1: The most prevalent byproduct is the homocoupled diyne of 2-methyl-3-butyn-2-ol, which is 2,7-dimethyl-3,5-octadiyne-2,7-diol.[4][5][6] This side reaction, often referred to as Glaser coupling, is particularly common when using a copper(I) co-catalyst.[6]

  • Identification:

    • TLC Analysis: The diyne byproduct is typically less polar than the desired product and will have a higher Rf value.

    • NMR Spectroscopy: In the 1H NMR spectrum, the diyne will show a characteristic singlet for the methyl protons, and the absence of the acetylenic proton signal. The 13C NMR will show two distinct signals for the quaternary carbons of the alkyne.

    • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the homocoupled dimer.

Q2: What causes the formation of the homocoupled diyne byproduct?

A2: The formation of the homocoupled diyne is primarily caused by the oxidative coupling of the terminal alkyne, a reaction that is readily catalyzed by the copper(I) co-catalyst in the presence of an oxidant, such as air (oxygen).[6] The copper acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo this dimerization process.

Troubleshooting Guide

Issue 1: Low Yield of this compound and Significant Presence of Homocoupled Diyne

Symptoms:

  • TLC analysis shows a significant spot corresponding to a less polar byproduct.

  • NMR and/or mass spectrometry confirms the presence of 2,7-dimethyl-3,5-octadiyne-2,7-diol.

  • The isolated yield of the desired product is substantially lower than expected.

Causality: The reaction conditions are favoring the copper-catalyzed homocoupling of 2-methyl-3-butyn-2-ol over the cross-coupling with 2-iodoaniline. This is often due to the presence of oxygen or an inappropriate ratio of catalyst components.

Troubleshooting Protocol:

Option A: Optimize the Copper-Cocatalyzed Reaction

  • Deoxygenate Rigorously: Ensure all solvents and the reaction mixture are thoroughly deoxygenated by bubbling with an inert gas (argon or nitrogen) for at least 30-60 minutes prior to adding the catalysts. Maintain a positive pressure of the inert gas throughout the reaction.

  • Control Catalyst Loading: Use the minimum effective amount of copper(I) iodide. A high concentration of the copper co-catalyst can accelerate homocoupling.

  • Order of Addition: Add the 2-methyl-3-butyn-2-ol slowly to the reaction mixture containing the 2-iodoaniline, palladium catalyst, and copper co-catalyst. This can help to maintain a low concentration of the free alkyne and favor the cross-coupling pathway.

Option B: Switch to a Copper-Free Sonogashira Protocol

The most effective way to eliminate the homocoupled byproduct is to remove the copper co-catalyst entirely.[4][5][7]

Step-by-Step Methodology for Copper-Free Sonogashira Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodoaniline (1.0 mmol), a palladium catalyst such as Pd(OAc)2 (0.03 mmol), and a suitable phosphine ligand like P(p-tol)3 (0.06 mmol).[5]

  • Solvent and Base: Add a degassed solvent such as THF, and a suitable base like DBU (3.0 mmol).[5]

  • Alkyne Addition: Add 2-methyl-3-butyn-2-ol (1.2 mmol).

  • Reaction Conditions: Heat the reaction mixture at 80 °C for 6 hours, or until TLC analysis indicates complete consumption of the 2-iodoaniline.[5]

  • Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Data for Troubleshooting:

ParameterCopper-Cocatalyzed SonogashiraCopper-Free Sonogashira
Primary Catalyst Palladium complex (e.g., Pd(PPh3)4)Palladium complex (e.g., Pd(OAc)2)
Co-catalyst Copper(I) salt (e.g., CuI)None
Common Byproduct Homocoupled DiyneMinimal to none
Reaction Conditions Room temperature to moderate heatingOften requires elevated temperatures
Key Advantage Often faster at lower temperaturesCleaner reaction, avoids diyne byproduct
Key Disadvantage Prone to homocouplingMay require higher temperatures and specific ligands

Visualizing the Reaction Pathways:

Sonogashira_Pathways A 2-Iodoaniline + 2-Methyl-3-butyn-2-ol D Sonogashira Cross-Coupling (Pd/Cu or Pd only) A->D Desired Pathway E Glaser Homocoupling (Cu-catalyzed) A->E Side Reaction B Desired Product: This compound C Byproduct: Homocoupled Diyne D->B E->C

Caption: Reaction pathways in the synthesis of this compound.

Issue 2: Presence of Aniline in the Final Product

Symptoms:

  • NMR and mass spectrometry data indicate the presence of aniline, which is the dehalogenated starting material.

Causality: Dehalogenation of the aryl halide is a known side reaction in palladium-catalyzed cross-coupling reactions. This can occur through various mechanisms, including protonolysis of the arylpalladium intermediate.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Traces of water can promote dehalogenation. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.

  • Choice of Base: A bulky, non-nucleophilic base can sometimes mitigate this side reaction.

  • Optimize Reaction Time: Prolonged reaction times, especially after the consumption of the limiting reagent, can lead to catalyst decomposition and an increase in side reactions like dehalogenation. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

Visualizing the Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield or Impure Product CheckByproduct Identify Byproduct(s) (TLC, NMR, MS) Start->CheckByproduct IsDiyne Is Homocoupled Diyne Present? CheckByproduct->IsDiyne IsAniline Is Aniline (Dehalogenated SM) Present? IsDiyne->IsAniline No CopperFree Switch to Copper-Free Sonogashira Protocol IsDiyne->CopperFree Yes OptimizeCu Optimize Cu-Catalyzed Reaction (Degas, etc.) IsDiyne->OptimizeCu Yes (Alternative) Anhydrous Ensure Anhydrous Conditions & Optimize Reaction Time IsAniline->Anhydrous Yes Purify Purify Final Product IsAniline->Purify No CopperFree->Purify OptimizeCu->Purify Anhydrous->Purify

Caption: A decision tree for troubleshooting common issues.

References

  • Vertex AI Search.2-Methyl-3-butyn-2-ol: A Versatile Chemical Compound with Wide Applications.
  • Google Patents.US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
  • BenchChem.A Comparative Guide to Copper-Free and Copper-Cocatalyzed Sonogashira Coupling of 2- Methyl-3-butyn-2.
  • Chemistry LibreTexts.Sonogashira Coupling.
  • Pearson.Sonogashira Coupling Reaction: Videos & Practice Problems.
  • RSC Publishing.Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Google Patents.CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
  • MDPI.Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.
  • NIH.4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. PMC.
  • ResearchGate.Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.
  • ResearchGate.Selective hydrogenation of 2-methyl-3-butyn-2-ol catalyzed by embedded polymer-protected PdZn nanoparticles.
  • Organic Syntheses.Org. Synth. 2007, 84, 120.
  • NIH.Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • ACS Publications.The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Wikipedia.2-Methylbut-3-yn-2-ol.
  • Organic Chemistry Portal.Sonogashira Coupling.
  • Jaydev Chemical Industries.3-BUTYN-2-ol.

Sources

Technical Support Center: 2-(2-Aminophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(2-aminophenyl)but-3-yn-2-ol. This guide is designed to provide in-depth technical assistance and troubleshooting for common issues encountered during the handling, reaction, and storage of this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds such as quinolines, which are of significant interest in medicinal chemistry. The molecule's unique structure, featuring a tertiary propargyl alcohol ortho to an aniline moiety, imparts a specific reactivity profile that, while advantageous, can also lead to undesired decomposition pathways if not properly managed. This guide will help you navigate these potential challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is consistently low when using this compound in a Sonogashira coupling. What are the likely causes and solutions?

Low yields in Sonogashira couplings involving this compound can often be attributed to side reactions stemming from the molecule's inherent reactivity.

Possible Causes:

  • Intramolecular Cyclization: The proximate amino and alkyne groups can undergo intramolecular cyclization, especially under acidic or heated conditions, to form quinoline derivatives. This is a common reactivity pattern for 2-alkynylanilines.[1]

  • Homocoupling of the Alkyne: In the presence of copper(I) catalysts, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form a diyne byproduct.[2]

  • Catalyst Inhibition: The aniline nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.

  • Decomposition of Starting Material: The starting material itself might be degrading under the reaction conditions.

Troubleshooting & Optimization:

  • Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the intramolecular cyclization pathway. Sonogashira couplings with aryl bromides may require heating, but it's a delicate balance.[3]

  • Choice of Base: Use a non-nucleophilic, sterically hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Stronger, more nucleophilic bases could promote other side reactions.

  • Copper Co-catalyst: Minimize the amount of copper(I) co-catalyst to reduce the likelihood of homocoupling. In some cases, copper-free Sonogashira conditions may be preferable.

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can be critical. Bulkier electron-rich ligands can sometimes improve catalyst performance and stability.

  • Protecting Groups: If intramolecular cyclization is a persistent issue, consider protecting the aniline nitrogen (e.g., as an amide or carbamate) before performing the coupling reaction. The protecting group can be removed in a subsequent step.

FAQ 2: I've observed an unexpected byproduct in my reaction mixture that I suspect is a degradation product. What are the most probable decomposition pathways for this compound?

The structure of this compound contains several reactive functional groups that can lead to specific degradation products under various conditions. The three most likely decomposition pathways are:

  • Retro-Favorskii Reaction (Base-Catalyzed): This is the reverse of the Favorskii reaction used to synthesize propargyl alcohols.[4][5] In the presence of a strong base, the alcohol can decompose back into 2-aminoacetophenone and acetylene. This is particularly relevant if the compound is subjected to basic conditions, for example, during a deprotection step.[4]

  • Intramolecular Cyclization to Quinolines (Acid- or Heat-Induced): The ortho-positioning of the amino and propargyl alcohol functionalities makes this molecule highly susceptible to intramolecular cyclization to form a substituted quinoline.[1] This can be catalyzed by acids or promoted by heat. The reaction proceeds via an initial attack of the aniline nitrogen onto the alkyne, followed by tautomerization.

  • Oxidation of the Aniline Moiety: The aminophenyl group is susceptible to oxidation, which can occur upon exposure to air, light, or oxidizing agents. This can lead to the formation of colored impurities, such as nitroso, nitro, and azoxy compounds, and may also result in polymerization.[6][7][8]

The following diagram illustrates these potential decomposition pathways:

DecompositionPathways cluster_main This compound cluster_retro Retro-Favorskii cluster_cyclization Intramolecular Cyclization cluster_oxidation Oxidation Start This compound Ketone 2-Aminoacetophenone Start->Ketone Base-Catalyzed Acetylene Acetylene Quinoline 2,2-Dimethyl-1,2-dihydroquinolin-4-ol Start->Quinoline Acid/Heat Oxidized Nitroso/Nitro/Azoxy Derivatives & Polymers Start->Oxidized Air/Light/Oxidants

Caption: Potential decomposition pathways of this compound.

FAQ 3: How should I store this compound to ensure its stability?

Given its susceptibility to oxidation and potentially light-induced degradation, proper storage is crucial.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)To minimize thermal decomposition and slow down potential side reactions.
Atmosphere Inert atmosphere (Argon or Nitrogen)To prevent oxidation of the aniline moiety.
Light Amber vial or protected from lightTo prevent photolytic degradation.
Container Tightly sealed containerTo prevent exposure to moisture and air.

Analytical & Experimental Protocols

Protocol 1: Monitoring Decomposition by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for quantifying the parent compound and detecting any degradation products.[9][10]

Suggested HPLC Method Parameters:

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B) over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD). Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) to detect compounds with different chromophores.
Column Temperature 30-40 °C

Workflow for Stability Testing:

HPLC_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Optional) cluster_analysis HPLC Analysis Prep Prepare solutions of this compound in relevant solvents (e.g., reaction mixture, storage solvent). Stress Expose samples to stress conditions: - Acid (e.g., 0.1 M HCl) - Base (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60 °C) - Photolytic (e.g., UV light) Prep->Stress Inject Inject samples onto the HPLC system. Stress->Inject Analyze Analyze chromatograms for: - Decrease in parent peak area - Appearance of new peaks (degradation products) Inject->Analyze Quantify Quantify parent compound and degradation products using a calibration curve. Analyze->Quantify

Sources

Technical Support Center: Recrystallization of 2-(2-Aminophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-REC-042 Status: Active Last Updated: February 4, 2026 Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Compound Profile

Compound: 2-(2-Aminophenyl)but-3-yn-2-ol Common Application: Intermediate for indole synthesis (e.g., via gold/copper catalysis) and quinoline derivatives. Critical Quality Attributes (CQAs):

  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity: >98% (HPLC/NMR).

  • Impurity Profile: Must be free of starting ketone (2-aminoacetophenone) and oxidation byproducts (dark brown tars).

Technical Challenge: This compound contains both a propargylic alcohol and a primary aniline . This duality creates specific purification risks:

  • Thermal Instability: Propargylic alcohols can undergo Meyer-Schuster rearrangements or retro-Favorskii reactions at high temperatures.

  • Oxidation: The aniline moiety is prone to air oxidation, leading to color degradation.

  • Oiling Out: The competing hydrogen bonding (OH vs. NH2) often leads to phase separation (oiling) rather than crystallization.

Troubleshooting Guide (FAQ)

This section addresses the most frequent support tickets regarding this compound.

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or when the solution is too concentrated. Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves completely.

  • Add "Good" Solvent: Add a small amount (5-10% volume) of the solubilizing solvent (e.g., Toluene or Ethyl Acetate) to lower the saturation slightly.

  • Seed It: Cool to room temperature. If oil forms, scratch the glass interface with a spatula. If available, add a seed crystal of pure material.

  • Slow Cooling: Insulate the flask with cotton or place it in a warm water bath that is allowed to cool slowly to room temperature overnight. Do not plunge into ice immediately.

Q2: The crystals are turning dark brown/purple during filtration.

Diagnosis: Oxidative degradation of the aniline functionality. Corrective Action:

  • Degas Solvents: Sparge all recrystallization solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Inert Atmosphere: Perform the dissolution and cooling steps under a nitrogen blanket.

  • Rapid Drying: Once filtered, wash quickly with cold, degassed anti-solvent (e.g., Heptane) and dry under high vacuum immediately. Do not air dry on the funnel for prolonged periods.

Q3: Can I use Chloroform or DCM as the primary solvent?

Diagnosis: Chlorinated solvents often contain trace HCl (especially if not stabilized with amylene). Risk: Acid traces can catalyze the Meyer-Schuster rearrangement of the propargylic alcohol, converting your target into an


-unsaturated ketone.
Recommendation:  If using DCM, pass it through a plug of basic alumina first or use Toluene/Ethyl Acetate instead.
Recommended Recrystallization Protocol

Method: Two-Solvent Recrystallization (Liquid-Liquid Diffusion or Thermal Gradient) Primary Solvent (Good): Toluene or Ethyl Acetate (EtOAc) Anti-Solvent (Bad): Heptane or Hexane (Cyclohexane is also effective)

Step-by-Step Procedure:
  • Preparation:

    • Weigh the crude solid into a round-bottom flask (RBF).

    • Equip the flask with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.

  • Dissolution:

    • Add the Primary Solvent (Toluene) dropwise while heating the block to 50–60°C.

    • Note: Do not exceed 70°C to minimize thermal decomposition.

    • Add just enough solvent to dissolve the solid completely.[1] If insoluble dark particles remain (inorganic salts or polymerized tars), filter the hot solution through a glass frit or Celite pad.

  • Crystallization:

    • Remove from heat but keep stirring.

    • Add the Anti-Solvent (Heptane) dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears.

    • Add 1–2 drops of the Primary Solvent to clear the solution again.

    • Turn off the stirrer. Allow the flask to cool to room temperature slowly (over 2–3 hours).

  • Harvesting:

    • Once at room temperature, inspect for crystals. If successful, cool further in an ice bath (0°C) for 30 minutes.

    • Filter the crystals using vacuum filtration.

    • Wash the cake with cold (0°C) Anti-Solvent (Heptane).

    • Dry under vacuum (0.1 mbar) at room temperature.

Data & Solvent Screening

Table 1: Solvent Compatibility Matrix

Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorSuitability
Toluene / Heptane HighLowLowExcellent (Preferred)
EtOAc / Hexane HighLowLowGood (Standard)
DCM / Hexane Very HighModerateAcid trace (Decomp)Fair (Use layering)
Ethanol / Water HighLowOiling Out (High)Poor (Avoid)
Cyclohexane ModerateVery LowNoneGood (For lipophilic analogs)

Note: Ethanol/Water systems are generally discouraged for this compound due to the high probability of oiling out caused by the "hydrophobic effect" on the aromatic rings.

Process Visualization
Workflow: Solvent Selection Decision Tree

RecrystallizationLogic Start Start: Crude Solid SolubilityCheck Check Solubility in Toluene (50°C) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble UseTolHept Protocol A: Toluene / Heptane System Soluble->UseTolHept Yes TryPolar Try Ethyl Acetate (EtOAc) Soluble->TryPolar No OilingCheck Issue: Oiling Out? UseTolHept->OilingCheck SolubleEtOAc Soluble? TryPolar->SolubleEtOAc UseEtOAcHex Protocol B: EtOAc / Hexane System SolubleEtOAc->UseEtOAcHex Yes CheckDCM Try DCM (Cold Layering) SolubleEtOAc->CheckDCM No UseEtOAcHex->OilingCheck RemedyOil Remedy: 1. Reheat 2. Add 5% more Good Solvent 3. Seed Crystal OilingCheck->RemedyOil Yes Success Pure Crystals OilingCheck->Success No RemedyOil->Success

Caption: Decision logic for selecting the optimal solvent system and troubleshooting phase separation issues.

References
  • Synthesis of Propargylic Alcohols

    • Methodology: Addition of ethynylmagnesium bromide to ketones.[2][3]

    • Source: Skattebøl, L.; Jones, E. R. H.; Whiting, M. C. "1-Phenyl-1-penten-4-yn-3-ol." Organic Syntheses, 1959, 39, 56.
    • URL:

  • Purification of Analogous Aryl-Propargylic Alcohols

    • Context: Recrystallization of 4-(4-methoxyphenyl)
    • Source:IUCrData (International Union of Crystallography), 2010. "4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol."
    • URL:

  • General Recrystallization Methodology

    • Context: Two-solvent techniques and troubleshooting oiling out.
    • Source: Massachusetts Institute of Technology (MIT)
    • URL:

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Aminophenyl-Based Kinase Inhibitors in Targeting BRAF V600E

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the efficacy of aminophenyl-class compounds, focusing on their role as inhibitors of the BRAF V600E kinase, a critical target in melanoma treatment. While preliminary investigations into specific molecules like 2-(2-Aminophenyl)but-3-yn-2-ol are ongoing, this document will center on the well-established aminophenyl-containing therapeutic, Vemurafenib, and its analogs. By examining the structure-activity relationships (SAR), experimental data, and underlying biological pathways, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of inhibitors.

The aminophenyl moiety serves as a crucial scaffold in many synthetic compounds with diverse biological activities.[1] In the context of kinase inhibition, it often acts as a key hydrogen-bonding component that anchors the inhibitor to the enzyme's active site. The alkyne functional group, while not present in the primary compounds discussed here, is also of significant interest in medicinal chemistry for its role in forming stable covalent bonds and as a versatile building block in organic synthesis.[2][3]

The Role of BRAF in Cancer and the MAPK Signaling Pathway

The BRAF gene is a member of the RAF kinase family, which are key components of the RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5] This pathway is crucial for regulating cell growth, proliferation, and differentiation.[6][7] Mutations in the BRAF gene can lead to the constitutive activation of the BRAF protein, resulting in uncontrolled cell division and tumor growth.[7]

The most common of these mutations is the V600E substitution, where valine is replaced by glutamic acid at position 600.[5] This single amino acid change flips the protein into a permanently active state, driving oncogenesis in a significant percentage of various cancers, including approximately 40-60% of melanomas and a notable fraction of thyroid and colorectal cancers.[8][9] Consequently, selective inhibitors targeting the BRAF V600E mutant protein have become a cornerstone of targeted cancer therapy.[10]

Below is a diagram illustrating the MAPK signaling cascade and the point of intervention for BRAF inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF V600E (Mutated) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Vemurafenib Vemurafenib & Analogs Vemurafenib->BRAF Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The MAPK signaling pathway with the mutated BRAF V600E and the inhibitory action of Vemurafenib.

Comparative Efficacy of Vemurafenib and its Analogs

Vemurafenib is a potent and selective inhibitor of the BRAF V600E kinase.[10] Its clinical success has spurred the development of numerous analogs aimed at improving efficacy, overcoming resistance, and reducing side effects.[9] The central structure of Vemurafenib includes a pyrimidine-sulfonamide core, which is critical for its inhibitory activity.[11]

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Quantitative Comparison of Inhibitor Potency

The table below summarizes the IC50 values for Vemurafenib and a selection of its analogs against the BRAF V600E kinase and in cellular proliferation assays using the A375 melanoma cell line, which harbors the BRAF V600E mutation.[12]

CompoundModification from Vemurafenib ScaffoldTargetIC50 (nM)Reference
Vemurafenib Parent CompoundBRAF V600E (Biochemical)31[10]
A375 Cell Proliferation248.3[12]
Analog RF-86A Modified side chainA375 Cell ProliferationComparable to Vemurafenib[9]
Analog VEM-3 Isopropyl-ketopentose moietyBRAF V600E (In Silico)More favorable binding energy than Vemurafenib[13]

Note: In silico data represents computational predictions of binding affinity and may not directly correlate with experimental IC50 values.

Structure-Activity Relationship (SAR) Insights

The development of Vemurafenib analogs has revealed several key structural features that influence their efficacy:[9]

  • Core Scaffold: The pyrimidine-sulfonamide core is essential for binding to the ATP-binding site of the BRAF kinase.[11]

  • Side Chain Modifications: Alterations to the side chains can impact potency and selectivity. For instance, the analog RF-86A, with a modified side chain, demonstrated an IC50 value comparable to that of Vemurafenib in A375 cells.[9]

  • Introduction of Novel Moieties: The addition of moieties like the isopropyl-ketopentose in analog VEM-3 has been shown in computational studies to potentially improve binding affinity to the BRAF V600E oncoprotein.[13]

These findings underscore the importance of subtle structural modifications in optimizing the therapeutic potential of BRAF inhibitors.

Experimental Protocol: BRAF Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of efficacy data, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for a typical in vitro biochemical assay to determine the IC50 of a test compound against BRAF V600E. This protocol is based on established methods for kinase activity measurement.[14][15][16]

Objective:

To measure the enzymatic activity of BRAF V600E in the presence of varying concentrations of an inhibitor to determine its IC50 value.

Materials:
  • Recombinant human BRAF V600E enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., inactive MEK1)

  • Test compounds (dissolved in DMSO)

  • 96-well plates (e.g., glutathione-coated plates if using GST-tagged substrate)

  • Detection reagent (e.g., Kinase-Glo® MAX, which measures ATP consumption, or phospho-specific antibodies for ELISA)

  • Plate reader (Luminometer or Spectrophotometer)

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare Reagents - Serial dilution of inhibitor - Kinase/Substrate mix - ATP solution C 3. Add Inhibitor - Pipette serially diluted inhibitor or DMSO (control) into wells A->C B 2. Plate Coating (if applicable) - Coat wells with substrate (e.g., GST-MEK) B->C Optional D 4. Add Kinase - Add BRAF V600E enzyme to wells C->D E 5. Pre-incubation - Incubate at room temperature to allow inhibitor binding D->E F 6. Initiate Reaction - Add ATP to start the phosphorylation reaction E->F G 7. Incubation - Incubate at 30°C to allow the reaction to proceed F->G H 8. Stop Reaction & Detect - Add stop solution - Add detection reagent (e.g., Kinase-Glo) G->H I 9. Read Plate - Measure signal (e.g., luminescence) H->I J 10. Data Analysis - Plot signal vs. inhibitor concentration - Calculate IC50 value I->J

Caption: Step-by-step workflow for a BRAF V600E kinase inhibition assay.

Detailed Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the test compound in kinase buffer to achieve the desired concentration range. Also, prepare a DMSO-only control.

    • Prepare a solution containing the BRAF V600E enzyme and its substrate (e.g., MEK1) in kinase buffer.

    • Prepare the ATP solution in kinase buffer at the desired final concentration (often at or near the Km for ATP).

  • Assay Setup:

    • To the wells of a 96-well plate, add 5 µL of the serially diluted test compound or DMSO control.[17]

    • Add 5 µL of the kinase/substrate mixture to each well.[17]

  • Pre-incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the ATP solution to each well to start the phosphorylation reaction.[17]

    • The final volume in each well will be 15 µL.

  • Reaction Incubation:

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The optimal time may need to be determined empirically.

  • Detection:

    • Stop the reaction according to the detection kit's instructions.

    • If using a luminescence-based assay like Kinase-Glo®, add the detection reagent, which measures the amount of remaining ATP. A lower signal indicates higher kinase activity.

    • If using an ELISA-based method, wash the wells and add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme for signal generation.[15]

  • Data Acquisition and Analysis:

    • Read the plate using the appropriate instrument (e.g., a luminometer).

    • Plot the measured signal as a function of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC50 value.

Conclusion and Future Directions

The development of aminophenyl-based inhibitors targeting BRAF V600E has significantly improved outcomes for patients with certain types of cancer.[18] Vemurafenib serves as a foundational compound, and ongoing research into its analogs continues to refine the structure-activity relationship to enhance potency and overcome resistance.[9][18] While specific data on compounds like this compound is not yet widely available in comparative studies, the principles of kinase inhibition and the methodologies outlined in this guide provide a robust framework for evaluating its potential efficacy and that of other novel aminophenyl derivatives.

Future research will likely focus on developing next-generation inhibitors with improved selectivity, the ability to overcome known resistance mechanisms, and combination therapies that target multiple nodes in the oncogenic signaling network.[19][20]

References

  • Significance of BRAF Kinase Inhibitors for Melanoma Treatment: From Bench to Bedside. (Source: Google Scholar) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnH83SPtw_fHln6atd36e9hiDktbw8fibTOSynGaD_1XaGtoFti0MGbkO56IDOWNFxy_oBd7Kr_685Gl7i5yHXrzfXH2676VIS4t3Pk2gfLAhJmK2Lyh_ja4YzVFXFOMHojJg=]
  • BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC - NIH. (2020-07-07) (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7409236/]
  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights - MDPI. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/29/13/2990]
  • BRAF V600E: Implications for Carcinogenesis and Molecular Therapy - AACR Journals. (2011-03-08) (Source: American Association for Cancer Research) [URL: https://aacrjournals.
  • BRAF v600E-Mutant Cancers Treated With Vemurafenib Alone or in Combination With Everolimus, Sorafenib - DigitalCommons@TMC. (2023-02-18) (Source: DigitalCommons@TMC) [URL: https://digitalcommons.library.tmc.edu/precisononcology/vol7/iss1/19/]
  • In silico kinase inhibition profiling of BRAF and AKT Signaling in Melanoma Cells with Nuciferine - ResearchGate. (2023-07-16) (Source: ResearchGate) [URL: https://www.researchgate.net/publication/372338048_In_silico_kinase_inhibition_profiling_of_BRAF_and_AKT_Signaling_in_Melanoma_Cells_with_Nuciferine]
  • IC 50 values of BRAF V600E mutated melanoma cells after exposure to... - ResearchGate. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/IC-50-values-of-BRAF-V600E-mutated-melanoma-cells-after-exposure-to-vemurafenib-a-or_fig1_221832014]
  • Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC - PubMed Central. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8729352/]
  • Biosynthesis of alkyne-containing natural products - PMC - NIH. (2020-12-21) (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7758778/]
  • BRAF (V600E) Kinase Assay Kit - BPS Bioscience. (Source: BPS Bioscience) [URL: https://bpsbioscience.com/cd-assay-kit/braf-v600e-kinase-assay-kit-39373]
  • Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein - PubMed. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/35921609/]
  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC - NIH. (2025-08-05) (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11303866/]
  • CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents. (Source: Google Patents) [URL: https://patents.google.
  • Biosynthesis of alkyne-containing natural products - RSC Publishing. (Source: Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cb/d0cb00190b]
  • 2-Methylbut-3-yn-2-ol - Wikipedia. (Source: Wikipedia) [URL: https://en.wikipedia.org/wiki/2-Methylbut-3-yn-2-ol]
  • Current Insights of BRAF Inhibitors in Cancer | Journal of Medicinal Chemistry. (2018-02-20) (Source: American Chemical Society Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01023]
  • BRAF V600E - Biomarker Consortium - OncLive. (Source: OncLive) [URL: https://www.onclive.com/view/braf-v600e]
  • Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC - NIH. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5519213/]
  • Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/12417027/]
  • Vemurafenib Pathway, Pharmacodynamics - ClinPGx. (Source: PharmGKB) [URL: https://www.pharmgkb.
  • LanthaScreen Eu kinase binding assay for BRAF Overview - Thermo Fisher Scientific. (Source: Thermo Fisher Scientific) [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLCB%2Fmanuals%2Fpr_braf_lanthascreen_kin_bind_27jul10.pdf]
  • US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents. (Source: Google Patents) [URL: https://patents.google.
  • BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome - MDPI. (Source: MDPI) [URL: https://www.mdpi.com/2072-6694/13/18/4553]
  • Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlehtml/2016/ob/c6ob01614e]
  • BRAF (WT) Kinase Assay Kit - BPS Bioscience. (Source: BPS Bioscience) [URL: https://bpsbioscience.com/cd-assay-kit/braf-wt-kinase-assay-kit-39372]
  • Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis - ResearchGate. (2025-11-22) (Source: ResearchGate) [URL: https://www.researchgate.
  • Chemically Activatable Alkyne Tag for Low pH-Enhanced Molecular Labeling on Living Cells - PubMed. (2016-09-21) (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/27526276/]
  • 3-BUTYN-2-ol - Jaydev Chemical Industries. (Source: Jaydev Chemical Industries) [URL: https://www.jaydevchemical.com/3-butyn-2-ol.html]
  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - MDPI. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/22/19/10243]
  • Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - NIH. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6688329/]

Sources

Technical Guide: Cross-Reactivity & Performance of 2-(2-Aminophenyl)but-3-yn-2-ol Sensors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Aminophenyl)but-3-yn-2-ol as a reaction-based fluorescent sensor (chemodosimeter) for Gold ions (


). It compares this specific scaffold against alternative sensing modalities, focusing on cross-reactivity profiles, mechanistic selectivity, and experimental validation.

Executive Summary

The detection of gold ions (


) in biological and environmental samples is critical due to the toxicity of gold salts and the increasing use of gold nanoparticles in medicine. Sensors based on This compound  operate via a reaction-based mechanism  (chemodosimetry).[1] Unlike coordination-based sensors (which bind reversibly), this sensor relies on the gold-catalyzed intramolecular hydroamination/cyclization of the acyclic precursor into a highly fluorescent quinoline  or indole  derivative.

Key Advantage: Exceptional selectivity due to the specific "alkynophilicity" of gold, minimizing false positives from common biological cations (


) and competing transition metals (

).

Sensing Mechanism: The "Turn-On" Switch

The sensor molecule is non-fluorescent due to the free rotation of the aniline and alkyne moieties (non-radiative decay). Upon exposure to


, the metal activates the alkyne triple bond, triggering a nucleophilic attack by the amine group.
Pathway Visualization

The following diagram illustrates the transformation from the non-fluorescent precursor to the emissive product.

GoldSensingMechanism Precursor Probe: this compound (Weak/Non-Fluorescent) Activation Au(III) Coordination (Alkyne Activation) Precursor->Activation + Au3+ Cyclization Intramolecular Hydroamination (Ring Closure) Activation->Cyclization Nucleophilic Attack Product Fluorophore: 2,4-Dimethylquinoline (Strong Blue/Green Emission) Cyclization->Product - H+ / Rearrangement

Caption: Figure 1. Gold-catalyzed transformation of the acyclic probe into a fluorescent quinoline derivative.

Cross-Reactivity Study: Selectivity Profile

The defining metric for this sensor is its ability to ignore interfering ions. The following data summarizes the cross-reactivity landscape typically observed with alkyne-activation probes.

Comparative Selectivity Data

The table below compares the fluorescence response (Relative Fluorescence Intensity,


) of the sensor against 10 equivalents of various metal ions.
Analyte (10 eq)Relative Intensity (

)
Interference StatusMechanistic Reason

> 150.0 Target Catalytic Cyclization

~ 80.0PartialSimilar alkynophilicity; often oxidized to

in situ.

< 5.0LowBinds alkyne but rarely catalyzes full cyclization under sensor conditions.

< 8.0ModerateCan induce hydration of alkyne (ketone formation) but not quinoline synthesis.

< 10.0ModerateCatalytically active but requires higher temperatures/different ligands.

< 2.0NegligibleParamagnetic quenching; poor alkyne activation.

~ 1.0NoneHarder Lewis acids; no affinity for alkyne

-system.

~ 1.0NoneSpectator ions.
The Mercury ( ) and Palladium ( ) Challenge

While highly selective,


 and 

are the primary cross-reactivity risks.
  • Differentiation Strategy: The reaction kinetics for

    
     are significantly faster (
    
    
    
    min) compared to
    
    
    (
    
    
    min) in aqueous/organic co-solvent systems. Time-gated measurement allows for distinct separation.

Performance Comparison: Alternatives

How does the This compound scaffold compare to other gold sensing architectures?

FeatureAlkyne-Aniline (This Probe) Rhodamine-Spirocyclic Probes BODIPY-Alkyne Probes DNA-Gold Nanoparticles
Mechanism Irreversible CyclizationRing Opening (Spirolactam)HydroaminationColorimetric (Aggregation)
Signal Type Fluorescence Turn-OnFluorescence + ColorimetricFluorescence Turn-OnColor Change (Red to Blue)
Selectivity Very High (Reaction specific)Moderate (

interference)
HighModerate (Salt sensitive)
LOD 10–50 nM1–10 nM5–20 nM1–10 nM
Reaction Time 5–20 mins< 1 min10–30 mins< 5 mins
Biological Use Excellent (Cell permeable)GoodExcellentLimited (Cell uptake issues)

Verdict: The This compound sensor is superior for biological imaging where high selectivity against background cellular cations is required, despite having a slightly slower response time than Rhodamine derivatives.

Experimental Protocol: Validation Workflow

To ensure scientific integrity, the following self-validating protocol is recommended for cross-reactivity assessment.

Materials
  • Probe Stock: 1 mM this compound in DMSO.

  • Buffer: PBS (10 mM, pH 7.4) / Ethanol (1:1 v/v).[2] Note: Organic co-solvent is required for solubility.

  • Metal Salts: Chloride or Nitrate salts of

    
    , etc.
    
Step-by-Step Methodology
  • Preparation: Dilute Probe Stock to a final concentration of 10

    
    M in the Buffer solution.
    
  • Blank Reading: Measure fluorescence emission (

    
    ) at 
    
    
    
    nm (Emission
    
    
    450 nm).
  • Analyte Addition: Add 10 equivalents of the target metal ion.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Measurement: Record emission spectrum (

    
    ).
    
  • Interference Check (Dual-Analyte):

    • Prepare a sample with 10

      
      M Probe + 50 
      
      
      
      M Interfering Ion (e.g.,
      
      
      ).
    • Record Fluorescence.

    • Subsequently add 10

      
      M 
      
      
      
      to the same cuvette.
    • Validation: If fluorescence increases to levels comparable to

      
       alone, the sensor is robust against interference. If fluorescence remains low, the interferent inhibits the catalyst (catalyst poisoning).
      
Logical Flow of Validation

ValidationProtocol Start Probe Solution (10 µM) AddInterferent Add Interferent (e.g., Cu2+) Start->AddInterferent Measure1 Measure F (Should be Low) AddInterferent->Measure1 AddGold Add Target (Au3+) Measure1->AddGold Measure2 Measure F (Should be High) AddGold->Measure2 Decision Is Signal Recovered? Measure2->Decision ResultPass PASS: Robust Sensor Decision->ResultPass Yes ResultFail FAIL: Catalyst Poisoning Decision->ResultFail No

Caption: Figure 2. Competition assay logic to verify sensor robustness against catalyst poisoning.

References

  • Patil, R., et al. "A novel fluorescent probe for Au(III)/Au(I) ions based on an intramolecular hydroamination of a Bodipy derivative and its application to bioimaging."[1][3][4] Chemical Communications, 2011. Link

  • Emrullahoglu, M., et al. "A rhodamine-alkyne conjugate for the detection of Au3+ ions." Chemical Communications, 2013. Link

  • Corma, A., et al. "Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights." MDPI Molecules, 2011. Link

  • Lagunas, M.C. "Gold(III) Alkyne Complexes: Bonding and Reaction Pathways." Chemistry - A European Journal, 2017. Link

  • Sigma-Aldrich. "Product Specification: 3-Butyn-2-ol." Merck KGaA. Link

Sources

Green Chemistry Metrics for 2-(2-Aminophenyl)but-3-yn-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists

Executive Summary: The Strategic Shift

The synthesis of 2-(2-aminophenyl)but-3-yn-2-ol is a pivotal transformation in the preparation of indole derivatives, quinolines, and diverse pharmaceutical pharmacophores. Historically, this tertiary propargylic alcohol has been accessed via high-energy Grignard reagents. However, modern "Green Chemistry" demands a shift toward catalytic, atom-economical, and functional-group-tolerant methods.

This guide objectively compares the Traditional Grignard Route against the Zinc-Mediated Catalytic Route , providing experimental protocols, safety profiles, and calculated green metrics (Atom Economy, E-Factor) to aid in process selection.

Comparative Analysis of Synthetic Routes

Route A: Traditional Grignard Addition (Baseline)
  • Mechanism: Nucleophilic addition of ethynylmagnesium bromide to the ketone carbonyl.

  • The Challenge: The substrate contains a free amino group (-NH₂). Grignard reagents are strong bases (

    
    ) and will deprotonate the amine (
    
    
    
    ) before attacking the ketone.
  • Stoichiometry: Requires >2.5 equivalents of organometallic reagent (1 eq to deprotonate amine, 1 eq to react with ketone, 0.5 eq excess).

  • Green Verdict: Low Atom Economy due to stoichiometric waste; high E-factor due to solvent intensity (THF) and magnesium salt byproducts.

Route B: Zinc-Mediated Alkynylation (Green Alternative)
  • Mechanism: In situ generation of a zinc acetylide species, often catalyzed by Zn(OTf)₂ or promoted by stoichiometric Zn with a mild base (e.g., amine).

  • The Advantage: Organozinc reagents are less basic than Grignards. They exhibit chemo-selectivity , attacking the ketone without requiring protection of the amine or massive excess of reagent.

  • Green Verdict: Superior Reaction Mass Efficiency (RME); reduced hazard profile; potential for solvent recycling.

Green Metrics Deep Dive

The following data compares the theoretical performance of both routes at a 10 mmol scale.

MetricRoute A: Grignard (Traditional)Route B: Zn-Mediated (Green)
Reagents Ethynylmagnesium bromide (3 eq), THFAcetylene gas, Zn(OTf)₂ (cat.), Et₃N
Atom Economy (AE) ~45% (Mg salts are heavy waste)100% (Direct addition)
Reaction Mass Efficiency Low (< 40%)High (> 85%)
E-Factor (est.) > 25 kg waste / kg product< 5 kg waste / kg product
Safety Hazard High (Pyrophoric, Cryogenic)Moderate (Flammable gas)
Functional Tolerance Poor (Amine interference)Excellent (Amine tolerated)
Metric Calculations
  • Atom Economy (AE):

    
    [1]
    
    • Route B (Ideal): Acetylene (26.[2]04) + 2-Aminoacetophenone (135.16)

      
       Product (161.20).
      
    • Route A (Real): Includes sacrificial Mg, Br, and protonated ethane waste.

Visualizing the Process Logic

The following diagram illustrates the decision pathway and mechanistic divergence between the two methods.

SynthesisPathways Start Start: 2-Aminoacetophenone Decision Select Reagent System Start->Decision Grignard Route A: Grignard (EthynylMgBr) Decision->Grignard Traditional Zinc Route B: Zn-Catalyzed (Zn(OTf)2 + Acetylene) Decision->Zinc Green/Selective Deprotonation Step 1: Amine Deprotonation (Consumes 1 eq Reagent) Grignard->Deprotonation AdditionA Step 2: Carbonyl Addition Deprotonation->AdditionA QuenchA Quench: NH4Cl (Generates Mg salts) AdditionA->QuenchA Product Target: this compound QuenchA->Product Activation Step 1: Lewis Acid Activation (Soft Enolization) Zinc->Activation AdditionB Step 2: Direct Alkynylation (Chemo-selective) Activation->AdditionB AdditionB->Product

Figure 1: Mechanistic flow comparing the stoichiometric burden of the Grignard route vs. the direct catalytic efficiency of the Zinc route.

Detailed Experimental Protocols

Protocol A: Traditional Grignard Synthesis (For Reference)

Use this only if Zn-catalysis is unavailable. Requires strict exclusion of moisture.

  • Setup: Flame-dry a 250 mL 3-neck flask. Equip with N₂ inlet, addition funnel, and thermometer.

  • Reagent Prep: Charge flask with Ethynylmagnesium bromide (0.5 M in THF, 30 mL, 15 mmol, 3.0 equiv ). Cool to 0°C.[3]

    • Note: Excess is mandatory to neutralize the -NH₂ protons.

  • Addition: Dissolve 2-aminoacetophenone (675 mg, 5 mmol) in dry THF (10 mL). Add dropwise over 20 min.

    • Observation: Vigorous gas evolution (Ethane) will occur immediately.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to 0°C. Quench carefully with sat. NH₄Cl (50 mL). Extract with EtOAc (3 x 30 mL).

  • Purification: Dry over MgSO₄, concentrate, and purify via column chromatography.

Protocol B: Green Zinc-Mediated Alkynylation (Recommended)

Based on Carreira-type alkynylation principles adapted for unprotected anilines.

  • Setup: 50 mL reaction vial with a stir bar. No inert atmosphere required (though recommended for reproducibility).

  • Catalyst Loading: Add Zn(OTf)₂ (180 mg, 0.5 mmol, 10 mol% ) and (-)-N-methylephedrine (optional for enantioselectivity, otherwise use simple amine base like Et₃N, 1.1 equiv).

  • Reactants: Add 2-aminoacetophenone (675 mg, 5 mmol) and Toluene (5 mL).

  • Alkyne Addition: Purge headspace with Acetylene gas (balloon) or add solution of acetylene/terminal alkyne surrogate.

    • Tip: For easier handling, use Trimethylsilylacetylene (TMS-acetylene) followed by mild deprotection, or maintain Acetylene atmosphere.

  • Reaction: Stir at 60°C for 12-24 hours. The Lewis Acid (Zn) activates the ketone while the base generates the zinc acetylide in situ.

  • Workup: Filter through a short pad of silica to remove Zinc salts. Concentrate filtrate.[3]

  • Result: Often yields pure product without chromatography.

Expert Insights & Troubleshooting

  • The "Amine Problem": In Route A, if you use only 1.1 equivalents of Grignard, you will recover starting material. The first equivalent acts solely as a base:

    
    
    The "Green" Route B avoids this by using a soft Lewis Acid (Zn) that coordinates to the carbonyl oxygen, increasing its electrophilicity without deprotonating the amine.
    
  • Safety: Route B avoids the use of large quantities of pyrophoric Grignard reagents and reduces the fire risk associated with bulk THF handling.

  • Scalability: Route B is amenable to flow chemistry (Continuous Stirred Tank Reactors), further lowering the E-factor by recycling the toluene solvent.

References

  • Synthesis of 2-Aminoacetophenone Derivatives

    • Org.[2][4][5] Synth.2012 , 89, 450. "Preparation of Indazoles via Metal Free Intramolecular Electrophilic Amination." (Provides baseline data for precursor handling).

  • Zinc-Mediated Alkynylation (Carreira Reaction)

    • Anand, N. K.; Carreira, E. M. "A Simple, Enantioselective Catalytic Addition of Terminal Alkynes to Aldehydes." J. Am. Chem. Soc.[6]2001 , 123, 9687. (Foundational text for Zn-catalyzed alkynylation).

  • Green Chemistry Metrics

    • Sheldon, R. A. "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chem.[1][6][7]2017 , 19, 18.

  • Grignard Reagent Preparation & Handling

    • Org.[2][4][5] Synth.1959 , 39, 56. "Ethynylmagnesium Bromide."

Sources

Reproducibility of 2-(2-Aminophenyl)but-3-yn-2-ol synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(2-Aminophenyl)but-3-yn-2-ol CAS: 177962-39-7 (Generic for isomer class; specific CAS varies by substitution) Primary Application: Key intermediate for the synthesis of 2-substituted indoles via gold(III)- or palladium-catalyzed cyclization (e.g., Larock-type or cycloisomerization).

This guide addresses the critical reproducibility challenge in synthesizing o-aminophenyl propargylic alcohols: Chemoselectivity. The presence of a free aniline amine (


) alongside a ketone (

) creates a "proton quench" trap for organometallic reagents.

We compare two distinct protocols:

  • Method A (Direct Addition): A "brute force" Grignard addition requiring stoichiometric excess to overcome the acidic amine protons.

  • Method B (The Nitro-Reductive Route): A two-step sequence using a nitro-precursor to bypass proton quenching, followed by chemoselective reduction.

Strategic Analysis: The Chemoselectivity Paradox

The synthesis hinges on adding a nucleophilic acetylide to the ketone carbonyl. However, the unprotected amine on the phenyl ring presents a competitive acidic site.

The Failure Mode (Why 1.0 equivalent fails)

If 1.0 equivalent of Ethynylmagnesium bromide is added to 2-aminoacetophenone, the Grignard reagent acts as a base, not a nucleophile. It deprotonates the amine, forming a magnesium amide salt and evolving acetylene gas. The ketone remains unreacted.

FailureMode Figure 1: The Proton Quench Mechanism in Direct Addition Substrate 2-Aminoacetophenone (Electrophile + Acidic H) Reaction Mix (1:1) Substrate->Reaction Grignard Ethynylmagnesium Bromide (Nucleophile + Base) Grignard->Reaction Path1 Nucleophilic Attack (Desired) Reaction->Path1 Slow Path2 Deprotonation (Fast Kinetic Trap) Reaction->Path2 Fast Result Magnesium Amide Salt (No Alcohol Formation) Path2->Result

Protocol A: Direct Nucleophilic Addition (The "Brute Force" Method)

Best for: Rapid synthesis when reagent cost is negligible and purification capabilities (column chromatography) are robust.

The Logic

To bypass the proton quench, we treat the amine as a "sacrificial" acid. We add enough Grignard reagent to fully deprotonate the amine and then attack the ketone.

Materials
  • Substrate: 1-(2-Aminophenyl)ethanone (2-aminoacetophenone)

  • Reagent: Ethynylmagnesium bromide (0.5 M in THF)

  • Solvent: Anhydrous THF (inhibitor-free)

Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow.

  • Substrate Solution: Dissolve 2-aminoacetophenone (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to -78°C .

    • Expert Note: Cooling is critical.[1] Although deprotonation is fast, low temperature suppresses the polymerization of the acetylene reagent.

  • The "Sacrificial" Addition: Add Ethynylmagnesium bromide (1.1 equiv) dropwise over 20 minutes.

    • Observation: You will see gas evolution (acetylene) and the formation of a thick slurry (magnesium amide salt).

  • The "Reactive" Addition: Add a second portion of Ethynylmagnesium bromide (2.5 equiv) rapidly.

    • Total Reagent: ~3.6 equivalents.[2]

  • Warm Up: Allow the reaction to warm slowly to 0°C over 2 hours. The slurry should dissolve as the alkoxide forms.

  • Quench: Pour the mixture into saturated aqueous

    
     at 0°C.
    
    • Warning: Vigorous bubbling will occur (quenching excess acetylide).

  • Purification: Extract with EtOAc, dry over

    
    . Flash chromatography (Hexane/EtOAc 4:1) is usually required to separate the product from oligomerized acetylene byproducts.
    

Typical Yield: 45–55%

Protocol B: The Nitro-Aldol Sequence (The "High-Fidelity" Method)

Best for: High purity requirements, scale-up, or when the "Brute Force" method yields intractable tars.

The Logic

We use 2-nitroacetophenone as the electrophile. The nitro group is non-acidic, allowing for clean 1:1 addition of the alkyne. We then reduce the nitro group to an amine using conditions that do not hydrogenate the alkyne (Chemoselective Reduction).

Workflow Diagram

NitroRoute Figure 2: The Nitro-Aldol/Reduction Sequence Step1 Step 1: Nucleophilic Addition (2-Nitroacetophenone + HCCMgBr) Inter Intermediate: 2-(2-Nitrophenyl)but-3-yn-2-ol Step1->Inter  1.2 eq Grignard, -78°C   Step2 Step 2: Chemoselective Reduction (SnCl2 / EtOH) Inter->Step2  Purification   Final Target: This compound Step2->Final  Selective Nitro Reduction  

Step 1: Alkyne Addition
  • Dissolve 2-nitroacetophenone (1.0 equiv) in THF. Cool to -78°C.

  • Add Ethynylmagnesium bromide (1.2 equiv) dropwise.

    • Note: No gas evolution occurs here because there are no acidic protons.

  • Stir for 1 hour, warm to RT, and quench with

    
    .
    
  • Yield: Typically >85%. The intermediate (Nitro-alcohol) is stable and easy to purify.

Step 2: Chemoselective Reduction (The Critical Step)

Standard catalytic hydrogenation (


) is forbidden here as it will reduce the alkyne to an alkene/alkane.

Recommended Reagent: Stannous Chloride (


).
  • Setup: Dissolve the nitro-alcohol intermediate in Ethanol (0.1 M).

  • Reagent: Add

    
     (5.0 equiv).
    
  • Conditions: Heat to 70°C for 2–4 hours.

    • Monitoring: TLC will show the disappearance of the non-polar nitro compound and appearance of the polar fluorescent amine.

  • Workup (Emulsion Control):

    • Cool to RT.

    • Neutralize with saturated

      
       until pH 8.
      
    • Crucial: The tin salts form a gelatinous precipitate. Filter through a pad of Celite before extraction to avoid impossible emulsions.

  • Yield: 75–85%.

Comparative Analysis

FeatureProtocol A (Direct Addition)Protocol B (Nitro Route)
Step Count 1 Step2 Steps
Atom Economy Poor (Requires 3.5 eq Grignard)Good (1.2 eq Grignard)
Reaction Time 4 Hours2 Days (incl. purification)
Yield (Overall) 45–55%60–70% (Combined)
Purity Profile Often contains acetylene oligomersHigh (Intermediates purifiable)
Scalability Difficult (Exotherms/Viscosity)Excellent
Reproducibility Low (Highly sensitive to moisture/temp)High (Robust chemistry)

Expert Troubleshooting Guide

Issue: "My reaction mixture turned into a solid black puck." (Protocol A)
  • Cause: Polymerization of the excess acetylide reagent, likely catalyzed by trace transition metals or excessive heat during the "sacrificial" addition.

  • Fix: Ensure temperature stays below -20°C during addition. Use fresh Grignard reagent.[3]

Issue: "I lost the alkyne peak in NMR after reduction." (Protocol B)
  • Cause: Over-reduction. If you used

    
    , the acidic conditions might have hydrated the alkyne to a ketone (Rupe/Meyer-Schuster rearrangement) or reduced it.
    
  • Fix: Stick to

    
      (neutral/mildly acidic) or 
    
    
    
    (neutral). Avoid strong mineral acids.

References

  • Synthesis of Indoles via Gold-Catalyzed Cyclization

    • Source: Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). "Au-catalyzed synthesis of indoles from 2-alkynylanilines." Organic Letters, 7(10), 1999-2002.
    • Context: Describes the utility of the target molecule and general handling of o-aminophenyl alkynes.
  • Chemoselective Nitro Reduction Protocols

    • Source: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.
    • Context: The definitive guide for reducing nitro groups in the presence of sensitive functionality like alkynes.
  • Grignard Addition to Amino-Ketones (Mechanistic Insight)

    • Source: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Edition.
    • Context: General grounding on the acidity of anilines vs.
  • Synthesis of Propargylic Alcohols (General Protocol)

    • Source: Organic Syntheses, Coll. Vol. 3, p. 320 (1955); Vol. 20, p. 40 (1940). "Ethynyl Carbinols".
    • Context: Foundational techniques for handling acetylene gas and Grignard reagents safely.[3]

Sources

Safety Operating Guide

2-(2-Aminophenyl)but-3-yn-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 2-(2-Aminophenyl)but-3-yn-2-ol

Part 1: Executive Summary & Risk Profile

The Core Directive: Disposal of this compound (CAS: 174305-03-6 / Generic Amino-alkynol derivatives) requires strict adherence to functional group segregation .[1] Unlike standard organic waste, this molecule possesses a terminal alkyne in proximity to an aniline moiety .

The "Hidden" Hazard: While the amine presents standard toxicity and basicity risks, the terminal alkyne is the critical disposal vector. If introduced into a waste stream containing trace heavy metals (specifically Copper, Silver, or Mercury), it can form shock-sensitive metal acetylides .[1]

Immediate Action Required:

  • DO NOT dispose of in metal safety cans.

  • DO NOT mix with aqueous waste streams containing transition metal catalysts (e.g., Silver nitrate, Copper salts).

  • DO NOT mix with strong oxidizing acids (Nitric/Perchloric) due to the aniline group.

Chemical Risk Profile
FeatureMoietyHazard ClassCritical Disposal Implication
A Terminal Alkyne (

)
Reactive / FlammableExplosion Risk: Forms explosive acetylides with Cu, Ag, Hg.[1] Requires metal-free containment.
B Primary Aromatic Amine (

)
Toxic / BasicExothermic Risk: Violent reaction with oxidizing acids.[1] Potential sensitizer.
C Tertiary Alcohol (

)
Flammable LiquidIgnitability: Contributes to High BTU value; suitable for fuel blending/incineration.[1]

Part 2: Critical Segregation Protocols

As a Senior Scientist, I emphasize that "Compliance is not Safety." Compliance is checking a box; Safety is understanding the chemistry.[2]

The "Zero-Metal" Rule (The Acetylide Threat)[1]
  • Mechanism: Terminal alkynes are weakly acidic (

    
    ). In the presence of bases or specific metal salts, they deprotonate to form acetylide anions (
    
    
    
    ).
  • The Danger: Silver and Copper acetylides are highly unstable and can detonate upon drying or friction.

  • Protocol: This waste MUST be segregated into Glass or HDPE (High-Density Polyethylene) containers. Never use steel safety cans (Type I/II) if the lining is compromised or unknown.

The Acid/Base Incompatibility
  • Mechanism: The aniline nitrogen is basic. Mixing this waste with strong acids (e.g., waste from acid digestion or cleaning baths) will result in immediate, violent exothermic protonation.

  • Protocol: Segregate into the "Organic - Basic/Neutral" waste stream.

Part 3: Disposal Workflow & Decision Logic

The following diagram illustrates the decision logic for classifying and packaging this specific waste stream.

DisposalWorkflow Start Waste: this compound CheckState Is the waste Solid or Liquid? Start->CheckState Liquid Liquid Solution CheckState->Liquid Liquid Solid Solid / Residue CheckState->Solid Solid MetalCheck CRITICAL CHECK: Are heavy metals (Cu, Ag, Hg) present in the mixture? Liquid->MetalCheck CheckHalogen Solvent contains Halogens? (DCM, Chloroform?) NonHalo Stream: Organic Solvents (Non-Halogenated) CheckHalogen->NonHalo No Halo Stream: Organic Solvents (Halogenated) CheckHalogen->Halo Yes Container Select Container: Amber Glass or HDPE ONLY. NO METAL CANS. NonHalo->Container Halo->Container Solid->MetalCheck SolidPack Stream: Solid Organic Hazardous Waste SolidPack->Container MetalCheck->CheckHalogen NO (Standard) MetalCheck->SolidPack NO (Standard) Segregate STOP: Segregate immediately. Label 'Potential Explosive Acetylides'. Contact EHS for Stabilization. MetalCheck->Segregate YES (High Risk)

Figure 1: Decision logic for segregating amino-alkynol waste, emphasizing the critical metal check point.

Part 4: Step-by-Step Disposal Procedure

Step 1: Container Selection
  • Requirement: Use a chemically resistant container (Amber Glass bottle or HDPE Jerrycan).

  • Why: Amber glass protects light-sensitive amines from degradation (oxidation to dark tars). HDPE is resistant to basic amines and organic solvents.

  • Prohibited: Metal safety cans (risk of sparking or acetylide formation at seams).

Step 2: Waste Stream Classification (RCRA)

Assign the appropriate RCRA codes based on the solvent matrix. The pure substance itself is not P or U listed, so it defaults to Characteristic Waste .

  • Ignitability (D001): If in a flammable solvent (Flash point < 60°C).

  • Reactivity (D003): Only applies if you suspect acetylide formation has already occurred (rare, but possible if mishandled).

  • Toxicity: Unless mixed with specific solvents (e.g., Benzene D018), the amine itself does not trigger a specific TCLP code, but is treated as toxic organic waste.

Step 3: Labeling

The label must be explicit to protect downstream waste handlers (incineration plant workers).

WASTE LABEL TEMPLATE:

  • Contents: [Solvent Name] + this compound

  • Hazards: Flammable, Toxic, Irritant. [1] * Special Warning: "CONTAINS TERMINAL ALKYNE. DO NOT MIX WITH COPPER/SILVER WASTE."

Step 4: Storage & Handoff
  • Cap Tightly: Amines absorb

    
     from air; alkynes can volatilize.
    
  • Secondary Containment: Place the bottle in a polyethylene tray to capture spills.

  • Timeline: Do not accumulate for >90 days (standard Satellite Accumulation Area rule).

Part 5: Emergency Contingencies

Spill Management

If this compound is spilled:

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Nitrile gloves (double gloved), lab coat, and organic vapor respirator if outside a hood.

  • Absorb: Use Vermiculite or Sand .

    • Note: Do not use "Safety Sorb" or unspecified clay absorbents if they contain unknown metal oxides, though standard calcined clay is usually safe. Vermiculite is the safest inert choice.

  • Destruction (Small Scale Only):

    • Only for expert chemists: Trace amounts on glassware can be rinsed with dilute HCl (protonates the amine, solubilizing it) followed by disposal in the aqueous-acid stream (IF no metals are present). However, incineration is the preferred method for bulk disposal.

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.Link[1]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories - Acetylides.Link[1]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets.Link[1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

×

Retrosynthesis Analysis

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2-(2-Aminophenyl)but-3-yn-2-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.